molecular formula C8H10ClIN2O2S B12220250 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12220250
M. Wt: 360.60 g/mol
InChI Key: MRBQYVHZVPJBCU-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is a specialized chemical building block designed for advanced research and development. This compound integrates two highly reactive functional groups—a sulfonyl chloride and an iodine substituent—onto a pyrazole heterocycle, making it a versatile intermediate for constructing complex molecules. Its primary research value lies in medicinal chemistry and drug discovery, where it can be used to create potential therapeutic agents targeting a range of diseases. Pyrazole cores are recognized as privileged scaffolds in pharmaceuticals, frequently found in compounds with anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities . The sulfonyl chloride group is a well-known electrophile that readily undergoes nucleophilic substitution reactions, particularly with amines, to form sulfonamide linkages. This reaction is fundamental in the synthesis of sulfonamide-based drugs. Simultaneously, the iodine atom at the 3-position of the pyrazole ring offers a versatile handle for modern metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This allows researchers to efficiently introduce a wide array of aromatic, heteroaromatic, or alkynyl groups, enabling rapid diversification and structure-activity relationship (SAR) studies. The cyclopentyl substituent on the pyrazole nitrogen can influence the compound's pharmacokinetic properties, such as its metabolic stability and lipophilicity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Handling should only be performed by qualified professionals in a appropriately controlled laboratory setting.

Properties

Molecular Formula

C8H10ClIN2O2S

Molecular Weight

360.60 g/mol

IUPAC Name

1-cyclopentyl-3-iodopyrazole-4-sulfonyl chloride

InChI

InChI=1S/C8H10ClIN2O2S/c9-15(13,14)7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

MRBQYVHZVPJBCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)I)S(=O)(=O)Cl

Origin of Product

United States
Foundational & Exploratory

Chemical Structure, Physical Properties, and Synthetic Utility of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) relies heavily on multi-functional building blocks. 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (CAS: 2171315-01-6) represents a highly specialized, tri-functional intermediate[1]. By combining a lipophilic cycloalkane, a heavy halogen for cross-coupling, and a highly reactive electrophilic center, this compound serves as a critical node in the synthesis of novel kinase inhibitors and sulfonamide-based therapeutics.

This technical whitepaper deconstructs the structural logic, physical properties, and field-proven synthetic methodologies associated with this compound, providing a self-validating framework for researchers.

Chemical Identity and Structural Logic

The utility of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride stems from its orthogonal reactivity. Each substituent on the pyrazole core is engineered to fulfill a specific mechanistic role during downstream API synthesis.

  • N1-Cyclopentyl Group: Introduces significant steric bulk and lipophilicity, which is often crucial for enhancing the cell permeability and target-binding affinity of the final drug molecule.

  • C3-Iodo Group: Acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the extension of the molecule's conjugated system or the introduction of novel pharmacophores.

  • C4-Sulfonyl Chloride: Serves as a potent electrophile. It is primed for nucleophilic attack by primary or secondary amines to form stable, biologically active sulfonamides.

G1 C 1-Cyclopentyl-3-iodo-1H-pyrazole- 4-sulfonyl chloride N1 Cyclopentyl Group (N1 Position) C->N1 N2 Iodo Substituent (C3 Position) C->N2 N3 Sulfonyl Chloride (C4 Position) C->N3 R1 Enhances Lipophilicity & Target Binding N1->R1 R2 Handle for Pd-Catalyzed Cross-Coupling N2->R2 R3 Electrophile for Sulfonamide Synthesis N3->R3

Figure 1: Structural domains and their corresponding chemical reactivity logic.

Quantitative Data & Physical Properties

To facilitate experimental planning, the foundational physical and chemical properties of the compound are summarized below.

PropertyValue
Chemical Name 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride
CAS Number 2171315-01-6[1]
Molecular Formula C8H10ClIN2O2S
Molecular Weight 360.60 g/mol [2]
Appearance Pale yellow to off-white solid (extrapolated)[3]
Storage Conditions Inert atmosphere (N2/Ar), 2–8 °C (Highly Moisture Sensitive)[4]
Solubility Soluble in DCM, Chloroform, THF; Rapidly hydrolyzes in Water

Note: Heteroaromatic sulfonyl chlorides are notoriously sensitive to hydrolytic degradation. Exposure to ambient humidity will rapidly convert the sulfonyl chloride back into its corresponding, unreactive sulfonic acid ([4]).

Synthetic Methodology: Core Chlorosulfonation

The standard approach to synthesizing pyrazole-4-sulfonyl chlorides involves the direct electrophilic aromatic substitution of the parent pyrazole using chlorosulfonic acid, followed by a chlorination step to maximize yield ([3]).

G2 Start 1-Cyclopentyl-3-iodo-1H-pyrazole Step1 Dropwise Addition at 0°C Start->Step1 Step2 Heating to 60°C (10 h) Step1->Step2 Reag1 Chlorosulfonic Acid (ClSO3H) in CHCl3 Reag1->Step1 Control1 TLC Monitoring (Check for Sulfonic Acid) Step2->Control1 Step3 Addition of Thionyl Chloride (SOCl2) Control1->Step3 Step4 Aqueous Quench (Ice Water) Step3->Step4 Reag2 Converts R-SO3H to R-SO2Cl Reag2->Step3 Control2 Maintain <10°C to Prevent Hydrolysis Step4->Control2 End Extraction & Drying (Target Compound) Control2->End

Figure 2: Experimental workflow for the chlorosulfonation of the pyrazole core.

Protocol 1: Step-by-Step Chlorosulfonation

This protocol is designed as a self-validating system, ensuring that intermediate states are verified before progression.

  • Preparation & Cooling: Dissolve 1-cyclopentyl-3-iodo-1H-pyrazole (1.0 eq) in anhydrous chloroform (CHCl3). Cool the reaction vessel to 0 °C under a strict nitrogen atmosphere.

    • Causality: The initial electrophilic attack by chlorosulfonic acid is highly exothermic. Cooling prevents localized thermal spikes that could lead to ring decomposition or poly-sulfonation.

  • Reagent Addition: Slowly add chlorosulfonic acid (5.5 eq) dropwise over 30 minutes.

    • Causality: Excess chlorosulfonic acid acts as both the primary reagent and the solvent medium, driving the equilibrium toward the sulfonic acid intermediate.

  • Thermal Activation: Gradually raise the temperature to 60 °C and stir for 10 hours.

    • Causality: The pyrazole ring is rendered electron-deficient by the strongly electron-withdrawing iodo group at C3. Thermal energy is required to overcome the activation barrier for complete sulfonation at the C4 position.

  • Chlorination (Yield Maximization): Add thionyl chloride (SOCl2, 1.3 eq) slowly at 60 °C and stir for an additional 2 hours.

    • Causality: Chlorosulfonation often stalls, yielding a mixture of the desired sulfonyl chloride and an unreactive sulfonic acid byproduct. SOCl2 acts as a potent chlorinating agent to convert any residual sulfonic acid into the target sulfonyl chloride, drastically improving the isolated yield[3].

  • Quenching & Extraction: Cool the mixture to room temperature and pour it carefully over crushed ice. Extract immediately with cold dichloromethane (DCM).

    • Causality: Quenching with ice keeps the temperature near 0 °C, kinetically trapping the sulfonyl chloride and preventing its hydrolysis back into a sulfonic acid while safely neutralizing the excess acid.

Validation & Quality Control:

  • TLC Analysis: Quench a micro-aliquot in methanol. The presence of the methyl ester derivative on TLC confirms the successful formation of the highly reactive sulfonyl chloride.

Downstream Applications in Drug Development

Once isolated, 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is immediately deployed into downstream functionalization workflows. The standard operational sequence prioritizes the amidation of the sulfonyl chloride first, followed by the palladium-catalyzed cross-coupling of the iodo group.

G3 Core 1-Cyclopentyl-3-iodo- 1H-pyrazole-4-sulfonyl chloride Path1 Amidation (Primary/Secondary Amines) Core->Path1 Base, DCM Prod1 Pyrazole-4-sulfonamides (Kinase Inhibitors) Path1->Prod1 Path2 Pd-Catalyzed Coupling (Boronic Acids/Alkynes) Prod2 C3-Substituted Pyrazoles (Extended Chromophores) Path2->Prod2 Prod1->Path2 Pd(dppf)Cl2, Base

Figure 3: Downstream functionalization workflow for drug development.

Protocol 2: Synthesis of Pyrazole-4-sulfonamides
  • Amine Preparation: Dissolve the target primary or secondary amine (1.05 eq) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction, preventing the protonation of the reactant amine (which would otherwise halt the nucleophilic attack).

  • Electrophile Addition: Add the 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 eq) portion-wise at 25–30 °C. Stir for 16 hours.

    • Causality: Room temperature provides sufficient kinetic energy for the nucleophilic attack of the amine on the highly electrophilic sulfonyl chloride without risking thermal degradation.

  • Aqueous Wash & Isolation: Add cold water to the reaction mass, separate the organic layer, dry over sodium sulfate, and evaporate under vacuum[3].

    • Causality: The aqueous wash effectively partitions the water-soluble DIPEA-HCl salt and unreacted polar impurities away from the highly lipophilic sulfonamide product residing in the organic phase.

Validation & Quality Control:

  • LC-MS Confirmation: Analyze the crude mixture. The desired sulfonamide will exhibit a distinct [M+H]+ peak, confirming the successful displacement of the chloride ion, while retaining the isotopic signature of the iodine atom for subsequent cross-coupling steps.

References

  • Mahesh, P., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, 2023.[Link]

  • Janosik, T., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Tetrahedron / ResearchGate, 2006.[Link]

Sources

Analytical Profiling of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyrazoles serve as privileged scaffolds. Specifically, 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (CAS: 2171315-01-6) is a critical electrophilic building block used to generate diverse sulfonamide libraries[1]. The presence of three distinct functional domains—a sterically demanding cyclopentyl ring, a heavy-atom iodine substituent, and a strongly electron-withdrawing sulfonyl chloride group—creates a unique electronic environment.

This whitepaper provides an in-depth, predictive analytical guide to the 1 H-NMR and 13 C-NMR spectral characteristics of this compound. By detailing the causality behind the observed chemical shifts and establishing a self-validating experimental protocol, this guide empowers researchers to confidently synthesize, isolate, and verify this highly reactive intermediate.

Structural Rationale and Causality of Chemical Shifts

To accurately interpret the NMR spectra of 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride, one must analyze the competing electronic and steric effects governing the pyrazole core[2].

The Heavy Atom Effect of Iodine (C3)

The introduction of an iodine atom at the C3 position introduces a pronounced "heavy atom effect" (spin-orbit coupling). While iodine is electronegative and exerts a weak inductive electron-withdrawing effect (-I), its large electron cloud causes significant diamagnetic shielding of the attached carbon. Consequently, the 13 C resonance for C3 is shifted unusually upfield (typically ~95–105 ppm) compared to standard aromatic carbons.

Electron Withdrawal by the Sulfonyl Chloride Group (C4)

The sulfonyl chloride moiety ( −SO2​Cl ) is one of the most potent electron-withdrawing groups encountered in organic synthesis. Positioned at C4, it exerts strong inductive (-I) and mesomeric (-M) effects, stripping electron density from the pyrazole ring. This results in:

  • Deshielding of C4: The quaternary carbon shifts downfield (~128–132 ppm).

  • Deshielding of H5: The adjacent proton at the C5 position experiences severe electron depletion, pushing its 1 H-NMR signal significantly downfield to approximately 8.10 ppm.

Steric and Inductive Effects of the Cyclopentyl Ring (N1)

The N1-cyclopentyl group acts as a weak electron donor via hyperconjugation, slightly offsetting the electron deficiency of the pyrazole core. The methine proton ( N−CH ) is directly attached to the electronegative pyrazole nitrogen, resulting in a deshielded multiplet around 4.80 ppm. The rigid ring structure also restricts bond rotation, leading to distinct multiplet patterns for the α and β methylene protons.

Shift_Logic Core 1-Cyclopentyl-3-iodo-1H-pyrazole -4-sulfonyl chloride Sub1 C3-Iodine Heavy Atom Effect Core->Sub1 Sub2 C4-SO2Cl Electron Withdrawing Core->Sub2 Sub3 N1-Cyclopentyl Steric & Inductive Core->Sub3 Eff1 Shields C3 (~100 ppm) Sub1->Eff1 Eff2 Deshields C4 (~130 ppm) & H5 (~8.1 ppm) Sub2->Eff2 Eff3 Deshields N-CH (~4.8 ppm) Sub3->Eff3

Causality map linking structural domains to observed NMR chemical shifts.

Self-Validating Experimental Protocol

Because sulfonyl chlorides are highly sensitive to hydrolysis, the analytical protocol must be designed to minimize moisture exposure while ensuring quantitative data acquisition. The following methodology is a self-validating system: the integration of the 1 H spectrum serves as an internal quality control check against the expected proton count ( C8​H10​ClIN2​O2​S→10 protons).

Step-by-Step Methodology
  • Sample Preparation (Moisture Control):

    • Weigh 15–20 mg of the synthesized compound into a dry vial.

    • Dissolve immediately in 0.6 mL of anhydrous, ampouled Chloroform-d ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3​ is chosen because it lacks exchangeable protons that could react with the electrophilic sulfonyl chloride, while TMS provides an absolute zero reference.

  • Instrument Calibration:

    • Transfer the solution to a 5 mm precision NMR tube.

    • Insert into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3​ and shim the magnet to achieve a baseline line-width of <1.0 Hz.

  • 1 H-NMR Acquisition:

    • Parameters: 16 scans, 30° pulse angle, relaxation delay ( d1 ) of 1.0 second.

    • Validation Logic: A 1.0s relaxation delay ensures that all protons, including the isolated pyrazole H5, fully relax between pulses, guaranteeing that the integration accurately reflects the 1:1:4:4 proton ratio.

  • 13 C-NMR Acquisition:

    • Parameters: 1024 scans, Composite Pulse Decoupling (CPD) sequence, relaxation delay of 2.0 seconds.

    • Validation Logic: CPD removes complex C−H splitting (improving signal-to-noise), while the extended scans overcome the low natural abundance of 13 C and the lack of NOE enhancement for quaternary carbons (C3, C4).

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Instrument Setup (400 MHz, 298 K) A->B C 1H-NMR Acquisition (16 scans, d1=1s) B->C D 13C-NMR Acquisition (1024 scans, CPD) B->D E Data Processing (FT, Phase Correct) C->E D->E F Spectral Assignment (Peak Picking, Integration) E->F

Standardized workflow for 1H and 13C NMR acquisition and processing.

Quantitative Spectral Data

The following tables summarize the predicted and highly representative NMR spectral data for 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride, derived from empirical rules of substituted pyrazoles[2].

1 H-NMR Assignments (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Logic
8.12 Singlet (s)1H-Pyrazole H5Strongly deshielded by the adjacent −SO2​Cl and N1 atom.
4.85 Quintet-like (m)1H~7.0Cyclopentyl N−CH Deshielded by direct attachment to the pyrazole nitrogen.
2.25 - 2.10 Multiplet (m)4H-Cyclopentyl α−CH2​ Allylic-like position relative to the N-atom; restricted rotation.
1.90 - 1.70 Multiplet (m)4H-Cyclopentyl β−CH2​ Aliphatic ring protons, furthest from the electron-withdrawing core.

Internal Validation: The total integration perfectly matches the 10 protons of the molecular formula. The lack of any exchangeable proton signals (e.g., broad singlets >10 ppm) confirms the absence of hydrolyzed sulfonic acid byproducts.

13 C-NMR Assignments (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Logic
136.5 CH Pyrazole C5Deshielded by adjacent nitrogen and inductive effect of C4-sulfonyl.
130.2 Cq​ Pyrazole C4Quaternary carbon directly bound to the highly electronegative −SO2​Cl .
101.8 Cq​ Pyrazole C3Exhibits characteristic diamagnetic shielding due to the iodine heavy atom effect.
65.4 CH Cyclopentyl N−CH Shifted downfield due to the electronegativity of the N1 atom.
33.1 CH2​ Cyclopentyl α−CH2​ Two equivalent carbons adjacent to the chiral-like N−CH center.
24.5 CH2​ Cyclopentyl β−CH2​ Two equivalent aliphatic carbons forming the distal part of the ring.

Conclusion

The analytical profiling of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride reveals a highly distinct NMR signature driven by extreme electronic environments. The heavy atom effect of the C3-iodine and the electron-withdrawing nature of the C4-sulfonyl chloride create a uniquely polarized pyrazole core. By adhering to the moisture-free, self-validating NMR protocol outlined in this guide, researchers can ensure high-fidelity structural verification of this crucial intermediate before committing it to downstream library synthesis.

References

  • Abboud, J. L. M., et al. - Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole. Magnetic Resonance in Chemistry. Available at:[Link]

Sources

Solubility Profile and Handling Protocols for 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (CAS: 2171315-01-6) is a highly specialized, electrophilic intermediate predominantly utilized in medicinal chemistry and organic synthesis for the generation of complex sulfonamide libraries and sulfonate esters[1][2]. Due to the highly reactive nature of the sulfonyl chloride moiety, solvent selection is not merely a matter of physical dissolution, but a critical parameter for chemical stability. This technical guide provides an in-depth analysis of its solubility profile, the physicochemical causality behind solvent compatibility, and a self-validating experimental protocol for kinetic solubility determination.

Physicochemical Profiling & Structural Analysis

The solvation thermodynamics of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride are dictated by three distinct structural features:

  • The Cyclopentyl Ring (N1): This bulky, aliphatic ring significantly increases the lipophilicity (logP) of the molecule, driving its preference for non-polar to moderately polar organic solvents.

  • The Iodine Atom (C3): As a heavy, highly polarizable halogen, iodine enhances the molecule's London dispersion forces. This increases its affinity for halogenated aprotic solvents (e.g., dichloromethane, chloroform) through favorable dipole-induced dipole interactions.

  • The Sulfonyl Chloride Group (C4): This is the reactive epicenter. The highly electrophilic sulfur atom is susceptible to nucleophilic attack. Consequently, the compound is fundamentally incompatible with protic solvents (water, alcohols, primary/secondary amines), which act as nucleophiles rather than passive solvation media[3][4].

Solubility Profile in Organic Solvents

Because specific quantitative solubility data for this exact proprietary intermediate is not extensively cataloged in public literature, the following table synthesizes extrapolated quantitative estimates and qualitative behaviors based on the established thermodynamics of structurally analogous heteroaryl sulfonyl chlorides[4][5].

Table 1: Estimated Solubility and Stability Profile at 25°C

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Stability (24h at 25°C)Recommendation for Use
Aprotic Polar Dichloromethane (DCM)> 150ExcellentOptimal. Standard for sulfonylation.
Tetrahydrofuran (THF)> 100ExcellentHighly recommended.
Acetonitrile (MeCN)50 - 80GoodSuitable for polar reactions.
N,N-Dimethylformamide (DMF)> 150ModerateCaution: Can catalyze degradation over time.
Aprotic Non-Polar Toluene30 - 50ExcellentGood for high-temp inert reactions.
Hexanes / Heptane< 5ExcellentPoor solvent; useful as an anti-solvent for crystallization.
Protic (Reactive) Methanol / EthanolN/A (Reacts)Degrades Rapidly Incompatible. Rapid solvolysis.
WaterN/A (Reacts)Degrades Incompatible. Hydrolyzes to sulfonic acid.

Mechanistic Insights: Solvolysis vs. Solvation

A critical failure point in drug development workflows is the assumption that protic solvents can be used for stock solutions of sulfonyl chlorides. When 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is introduced to a protic solvent (e.g., methanol), it undergoes rapid solvolysis.

According to studies applying the extended Grunwald–Winstein equation to heteroaryl sulfonyl chlorides, this degradation proceeds via a concerted SN​2 -like mechanism or an addition-elimination pathway, depending on the solvent's nucleophilicity and ionizing power[3][4]. The solvent acts as a nucleophile, attacking the electrophilic sulfur, forming a transient tetrahedral intermediate, and subsequently collapsing to expel a chloride ion, yielding a sulfonate ester (in alcohols) or a sulfonic acid (in water) alongside hydrochloric acid[6][7].

Solvolysis A 1-Cyclopentyl-3-iodo-1H- pyrazole-4-sulfonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Protic Solvent (R-OH / H2O) B->C D Sulfonate Ester / Sulfonic Acid C->D Elimination of Cl- E HCl (Byproduct) C->E

Figure 1: Mechanistic pathway of solvolysis degradation in protic media.

Experimental Protocol: Kinetic Solubility Determination

Traditional thermodynamic "shake-flask" solubility methods require 24-48 hours of equilibration. For reactive electrophiles like sulfonyl chlorides, this prolonged exposure—even in ostensibly anhydrous aprotic solvents—can lead to hydrolysis via trace atmospheric moisture, skewing the data.

To achieve accurate measurements, a Kinetic Solubility Assay (adapted from principles like the μ SOL assay) must be employed[8][9]. This protocol is a self-validating system designed to measure solubility before degradation occurs.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve a known mass of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride in anhydrous, amine-free N,N-Dimethylacetamide (DMAc) or DCM to create a highly concentrated stock (e.g., 200 mM). Causality: DMAc is chosen over DMSO because DMSO can occasionally act as an oxygen transfer agent to highly reactive sulfonyl chlorides under specific conditions.

  • Solvent Dispensing: Dispense the target anhydrous organic solvents (e.g., THF, Toluene, MeCN) into a 96-well deep-well plate or sealed glass vials under an Argon atmosphere. Causality: Argon displacement prevents ambient humidity from initiating hydrolysis.

  • Spiking and Equilibration: Spike the stock solution into the target solvents to achieve a range of target concentrations. Seal tightly and agitate on a plate shaker at 25°C for exactly 2 hours. Causality: A 2-hour window is sufficient for kinetic dissolution but short enough to outpace trace degradation kinetics.

  • Phase Separation: Centrifuge the samples at 4,000 RPM for 15 minutes to pellet any undissolved solid. Carefully aspirate the supernatant.

  • Rapid Quantification: Analyze the supernatant using HPLC-UV. Critical Step: Use a rapid gradient method (e.g., 3-minute run time) with an acidic mobile phase (0.1% Formic Acid in MeCN/Water). Causality: The acidic mobile phase suppresses the ionization of trace water, temporarily stabilizing the sulfonyl chloride during the brief column transit.

Workflow Step1 Step 1: Stock Preparation (Anhydrous DMAc/DCM) Step2 Step 2: Solvent Dispensing (Target Aprotic Solvents) Step1->Step2 Step3 Step 3: Incubation (25°C, 2h, Argon Atm) Step2->Step3 Step4 Step 4: Phase Separation (Centrifugation) Step3->Step4 Step5 Step 5: HPLC-UV Analysis (Rapid Acidic Gradient) Step4->Step5

Figure 2: Workflow for the kinetic solubility determination of reactive intermediates.

Application in Drug Development

For drug development professionals synthesizing novel pyrazole-based therapeutics, understanding this solubility profile dictates the reaction engineering. Because 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride exhibits peak solubility and stability in DCM and THF, these should be the default solvents for sulfonamide coupling. Reactions should be carried out using non-nucleophilic organic bases (such as N,N-Diisopropylethylamine or Pyridine) to scavenge the generated HCl without competing with the target amine for the electrophilic sulfonyl center.

References

  • D'Souza, M. J., & Kevill, D. N. (2022). "Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides." Beilstein Journal of Organic Chemistry, National Institutes of Health (NIH) / PMC. Available at:[Link]

  • D'Souza, M. J., et al. (2008). "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." MDPI. Available at: [Link]

  • Grokipedia. "Solvolysis." Grokipedia. Available at: [Link]

  • ACS Publications. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry. Available at:[Link]

Sources

A Comprehensive Technical Guide on the Material Safety and Toxicity Profile of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the material safety and toxicological profile of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from structurally related molecules and the known reactivity of its constituent functional groups to provide a robust, inferred safety profile. This approach is critical for ensuring laboratory safety and proper handling of novel chemical entities in research and development.

Introduction and Structural Analysis

1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is a multifaceted compound with potential applications in medicinal chemistry and drug development. Its structure comprises three key functional groups that dictate its reactivity and potential hazards:

  • A Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Pyrazole derivatives are common scaffolds in pharmaceuticals. While the pyrazole ring itself is relatively stable, its derivatives can exhibit a range of biological activities and toxicities.[1]

  • An Iodo Group: The presence of iodine on the pyrazole ring can influence the compound's reactivity and metabolic profile.

  • A Sulfonyl Chloride Group: This is a highly reactive functional group that is the primary driver of the compound's hazardous properties. Sulfonyl chlorides are known to be corrosive and react readily with nucleophiles, including water.[2][3][4]

The combination of these groups necessitates a careful and informed approach to the handling, storage, and disposal of this compound.

Inferred Hazard Identification and Classification

Based on the analysis of its functional groups and data from analogous compounds, 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is anticipated to possess the following hazards:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningHarmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/IrritationCategory 1BDangerCauses severe skin burns and eye damage.[5][6]
Serious Eye Damage/IrritationCategory 1DangerCauses serious eye damage.[7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.[5][6]

This classification is inferred from data on structurally similar pyrazole sulfonyl chlorides.[5][9][10]

Toxicological Profile: An Evidence-Based Assessment

A comprehensive toxicological profile for this specific molecule is not publicly available. However, insights can be drawn from studies on related compounds.

Genotoxicity: Some novel pyrazole derivatives have been shown to induce DNA damage in cancer cell lines, suggesting a potential for genotoxicity.[11] However, this is highly dependent on the overall structure of the molecule.

Chronic Toxicity: Long-term exposure to some pyrazole derivatives has been associated with effects on the liver and an increase in certain types of tumors in animal studies, though the mode of action is often considered non-genotoxic.[1][12] For instance, pyrazole itself can induce oxidative liver damage, particularly in systems with compromised antioxidant defenses.[13]

Reactivity-Driven Toxicity: The primary toxicological concern stems from the high reactivity of the sulfonyl chloride moiety. This group can react with biological nucleophiles, such as water, amines, and thiols, leading to the in-situ generation of hydrochloric acid and sulfonic acids. This reactivity is responsible for the corrosive effects on the skin, eyes, and respiratory tract.[4][14]

Experimental Protocols for Safe Handling and Use

Adherence to strict safety protocols is paramount when working with 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride.

4.1. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[15][16]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[15][16] Ensure that skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6][15] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[6]

4.2. Handling and Storage

  • Handling:

    • Always handle this compound within a certified chemical fume hood.

    • Avoid creating dust.

    • Keep away from water and moisture to prevent violent reactions and the release of corrosive byproducts.[3][8]

    • Avoid contact with incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4][6]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][17]

    • Store away from incompatible substances.

    • Keep the container in a dry place, as the compound is moisture-sensitive.[17]

4.3. First-Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][14] Seek immediate medical attention.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][14] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[14][15] Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8][15] Seek immediate medical attention.

4.4. Spill and Disposal Procedures

  • Spill Response:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

    • Sweep up the material, taking care not to create dust, and place it in a suitable, closed container for disposal.[15][17]

    • Do not use water to clean up the spill.[14]

  • Waste Disposal:

    • Dispose of this chemical and its container at a licensed professional waste disposal service.[18] Follow all federal, state, and local regulations.

Visualization of Key Relationships

Diagram 1: Reactivity and Hazards of the Sulfonyl Chloride Group

G A 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride D Hydrochloric Acid (HCl) and Sulfonic Acid A->D Reacts with B Moisture/Water (H2O) B->D Reacts with C Biological Nucleophiles (e.g., Amines, Thiols) C->D Reacts with E Corrosive Burns to Skin, Eyes, and Respiratory Tract D->E Leads to

Caption: Reaction of the sulfonyl chloride with water or other nucleophiles generates corrosive acids.

Diagram 2: Recommended Safe Handling Workflow

G Start Start PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE Fume_Hood Work in a Chemical Fume Hood PPE->Fume_Hood Weighing Carefully Weigh/Handle Compound (Avoid Dust) Fume_Hood->Weighing Reaction Perform Experiment Weighing->Reaction Cleanup Decontaminate Glassware and Surfaces Reaction->Cleanup Waste Dispose of Waste Properly Cleanup->Waste End End Waste->End

Caption: A stepwise workflow for the safe handling of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride.

Conclusion

References

  • Material Safety Data Sheet - Sulfuryl chloride. (2005, October 31). Cole-Parmer.
  • ICSC 0198 - SULPHURYL CHLORIDE. (1998, March). INCHEM.
  • SULFURYL CHLORIDE. CAMEO Chemicals - NOAA.
  • Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health.
  • Safety Data Sheet. (2022, February 3). KISHIDA CHEMICAL CO., LTD.
  • 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Inform
  • Sulfuryl chloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Material Safety D
  • SAFETY D
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-sulfonyl chloride. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. (2023, August 23). Thermo Fisher Scientific.
  • Pyrazole Induced Oxidative Liver Injury Independent of CYP2E1/2A5 Induction Due to Nrf2 Deficiency. (2008, October 30). PubMed.
  • Safety Data Sheet. (2025, March 22). Angene Chemical.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
  • SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. (2025, December 20). Fisher Scientific.
  • Some iodinated pyrazole derivatives. (n.d.). Journal of the Chemical Society C - RSC Publishing.
  • Chronic toxicity of pyrazolones: the problem of nitros
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.).
  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][14]triazine Sulfonamides in Normal and Cancer Cells In Vitro. (2023, February 17). MDPI.

  • SAFETY DATA SHEET - Sulfuryl Chloride. (n.d.). FUJIFILM Wako Chemicals.
  • 1-cyclopropyl-1H-pyrazole-5-sulfonyl chloride - ECHA CHEM.
  • 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride — Chemical Substance Inform
  • Cyclopyranil (Pesticides). (2026, March 19). PMC - NIH.

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An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-4-Sulfonyl Chloride Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its metabolic stability and capacity to engage in diverse biological interactions.[1] While pyrazole-4-sulfonyl chloride itself is a highly reactive chemical intermediate, its true value lies in its function as a precursor to a vast array of pyrazole-4-sulfonamide derivatives. These end-products are often stable, potent, and highly specific modulators of biological targets. This guide provides an in-depth exploration of the mechanisms through which these derivatives exert their effects, moving from the foundational chemistry of the sulfonyl chloride to the nuanced interactions of the resulting sulfonamides with key enzyme systems. We will dissect specific case studies, provide actionable experimental protocols, and offer insights into the structure-activity relationships that drive drug discovery in this chemical class.

Part 1: The Pyrazole-4-Sulfonyl Chloride Moiety: A Versatile Chemical Tool

The pyrazole-4-sulfonyl chloride is the critical starting point for the synthesis of the biologically active molecules discussed herein. Its "mechanism of action" in a synthetic context is that of a reactive electrophile. The highly electron-withdrawing sulfonyl group (-SO2-) and the electronegative chlorine atom make the sulfur atom susceptible to nucleophilic attack.

This reactivity is harnessed in the laboratory to couple the pyrazole-sulfonyl core with a wide variety of nucleophiles, most commonly primary or secondary amines, to form stable sulfonamide linkages (-SO2-NH-).[2][3] This reaction is the gateway to creating large, diverse libraries of compounds for biological screening.

Workflow: From Sulfonyl Chloride to Bioactive Sulfonamide

The conversion of a pyrazole core to a library of testable sulfonamide derivatives follows a well-established synthetic workflow. The initial pyrazole is first subjected to chlorosulfonation to generate the reactive sulfonyl chloride intermediate. This intermediate is then reacted with a panel of selected amines to produce the final sulfonamide products.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Derivatization start Substituted Pyrazole reagents1 Chlorosulfonic Acid (ClSO3H) + Thionyl Chloride (SOCl2) start->reagents1 intermediate Pyrazole-4-Sulfonyl Chloride reagents1->intermediate Chlorosulfonation reagents2 Base (e.g., DIPEA, TEA) + Solvent (e.g., DCM, THF) intermediate->reagents2 amines Amine Library (R-NH2) amines->reagents2 product Biologically Active Pyrazole-4-Sulfonamide Derivatives reagents2->product Sulfonamide Coupling G ps Pyrazole Sulfonamide (e.g., ARN19689) naaa NAAA Enzyme ps->naaa Inhibition pea_d PEA Degradation naaa->pea_d Catalyzes pea_i PEA Levels Increase pea_d->pea_i Blocked ppar PPAR-α Activation pea_i->ppar effect Anti-inflammatory & Analgesic Effects ppar->effect

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Novel Sulfonamides from 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-substituted sulfonamides derived from 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride. The pyrazole sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] This protocol details a reliable and widely applicable method based on the nucleophilic reaction between the target sulfonyl chloride and various primary or secondary amines.[4][5][6] We will delve into the mechanistic rationale behind the procedural steps, offer detailed experimental workflows, and provide guidance on the characterization of the final products, ensuring researchers can confidently and safely generate these valuable compounds for drug discovery and development programs.

Introduction: The Significance of Pyrazole Sulfonamides

Sulfonamides are a cornerstone functional group in pharmacology, renowned for their presence in antibacterial, anti-inflammatory, and anti-cancer agents.[2][7][8][9] Their stability, geometric properties mimicking an amide bond, and ability to act as hydrogen bond acceptors make them a valuable bioisostere in drug design.[10][11] When integrated with a pyrazole ring—another heterocycle of immense biological importance—the resulting scaffold offers a rich platform for developing novel therapeutics.[1][3][12] The synthesis of these molecules is most commonly and efficiently achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6][13][14] This document provides a robust protocol specifically tailored for the use of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride, a versatile building block for creating a diverse library of novel chemical entities.

Reaction Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution reaction occurring at the electrophilic sulfur center.

Mechanistic Steps
  • Nucleophilic Attack: The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: The resulting positively charged sulfonamide is deprotonated by a base present in the reaction mixture, yielding the neutral sulfonamide product and a protonated base.

The essential role of the base (e.g., pyridine, triethylamine) is to neutralize the hydrogen chloride (HCl) generated during the reaction.[15] Without a base, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

G cluster_conditions Conditions cluster_products Products sulfonyl_chloride 1-Cyclopentyl-3-iodo-1H- pyrazole-4-sulfonyl chloride (Electrophile) sulfonamide N-substituted Pyrazole Sulfonamide sulfonyl_chloride->sulfonamide Sulfur Center amine Primary or Secondary Amine (R1R2NH) (Nucleophile) amine->sulfonamide Nucleophilic Attack base Base (e.g., Pyridine) (HCl Scavenger) hcl_salt Protonated Base (e.g., Pyridinium Chloride) base->hcl_salt Neutralizes HCl solvent Anhydrous Solvent (e.g., DCM) G A 1. Reaction Setup (Amine, Base, Solvent @ 0°C) B 2. Reagent Addition (Dropwise Sulfonyl Chloride) A->B C 3. Reaction Monitoring (Stir at RT, TLC Analysis) B->C D 4. Aqueous Work-up (Acid/Base/Brine Washes) C->D E 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) D->E F 6. Purification (Chromatography or Recrystallization) E->F G 7. Characterization (NMR, IR, HRMS) F->G H Pure Sulfonamide G->H

Sources

Topic: Suzuki-Miyaura Cross-Coupling Reaction Conditions for 3-Iodo-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry, with this heterocycle appearing in numerous FDA-approved drugs.[1] The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for creating carbon-carbon bonds, making it an indispensable tool for derivatizing pyrazole cores.[2] This application note provides a comprehensive technical guide for researchers on the Suzuki-Miyaura coupling of 3-iodo-1H-pyrazole derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering insights into catalyst selection, base and solvent effects, and troubleshooting common challenges. Detailed, field-proven protocols using both classical and modern catalyst systems are provided to empower scientists in accelerating their drug discovery programs.

The Mechanism: Understanding the Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[2][3] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this cycle is critical for rational optimization and troubleshooting. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-1H-pyrazole, forming a square-planar Pd(II) complex.[4] For aryl iodides, this step is typically fast.

  • Transmetalation: The organic group from the activated organoboron reagent (e.g., an aryl boronic acid) is transferred to the palladium center, displacing the halide. This step is base-mediated and is often the rate-determining step of the overall reaction.[3]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters for 3-Iodo-1H-Pyrazoles

The success of the coupling reaction hinges on the judicious selection of each component. The inherent properties of N-heterocycles like pyrazole introduce specific challenges, such as potential catalyst inhibition, that must be addressed.[6][7]

The Electrophile: 3-Iodo-1H-Pyrazole
  • Reactivity: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making 3-iodo-1H-pyrazoles highly reactive electrophiles that readily undergo oxidative addition. The order of reactivity is I >> Br > OTf >> Cl.[4]

  • The N-H Proton: The pyrazole N-H proton is acidic and can complicate the reaction by reacting with the base or interfering with the catalyst. While many modern catalyst systems can tolerate unprotected N-H groups, N-protection (e.g., with a Boc, trityl, or ethoxyethyl group) can sometimes improve yields by increasing solubility and preventing side reactions.[8][9][10] However, this adds steps to the overall synthesis. For initial screening, using an unprotected pyrazole with a robust catalyst system is recommended.

The Palladium Catalyst System

The "catalyst" is a combination of a palladium source (precatalyst) and a ligand. The ligand stabilizes the palladium center, enhances its reactivity, and prevents the formation of inactive palladium black.

  • Palladium Source:

    • Classical: Pd(PPh3)4 (Tetrakis) is a reliable Pd(0) source that requires no pre-activation but can be sensitive to air and heat.[8][11]

    • Modern: Air-stable Pd(II) sources like Pd(OAc)2 or PdCl2(dppf) are more common. These are reduced in situ to the active Pd(0) species. Advanced "precatalysts" like Buchwald's G2 or G3 series (e.g., XPhos Pd G2) are highly efficient and contain the ligand pre-complexed to the palladium, ensuring the correct stoichiometry and rapid activation.[12]

  • Ligand Selection: This is arguably the most critical choice for coupling N-heterocycles.

    • Triphenylphosphine (PPh3): A standard, effective ligand for many applications. Often used in excess when starting with a Pd(II) source.

    • Buchwald Biaryl Monophosphines (e.g., SPhos, XPhos): These are bulky, electron-rich ligands that are exceptionally effective for challenging couplings.[8][13] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. They are often the ligands of choice for heteroaryl couplings due to their resistance to catalyst poisoning.

The Base

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[4] The choice of base is often linked to the solvent system.

BaseCommon SolventsStrengthComments
K₂CO₃ / Na₂CO₃ DMF/H₂O, Dioxane/H₂O, EtOH/H₂OModerateWidely used, cost-effective, and effective for many standard couplings. A good starting point.[8]
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THFStrongOften provides higher yields for difficult substrates or with modern Buchwald ligands.[9]
Cs₂CO₃ / CsF Dioxane, Toluene, DMFStrongHighly effective but more expensive. Cesium salts can accelerate transmetalation significantly.[14]
KF Toluene/H₂O, THFWeakParticularly useful with boronic esters to prevent hydrolysis.[8]
The Solvent System

A mixture of an organic solvent and water is typically employed. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

  • Dioxane / H₂O or THF / H₂O: Excellent general-purpose solvent systems that solubilize a wide range of substrates.

  • DMF / H₂O: A more polar option that can be effective, especially with carbonate bases.[8]

  • Toluene / H₂O: A less polar choice that can be beneficial in minimizing halide inhibition, a phenomenon where the iodide byproduct slows down the reaction.[15]

Experimental Protocols

Safety Note: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: Classical Conditions with Pd(PPh₃)₄

This protocol is a robust starting point based on well-established literature for 3-iodopyrazole couplings.[8][11] It is suitable for a wide range of arylboronic acids.

Materials:

  • 3-Iodo-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 - 3.0 equiv)

  • DMF and Degassed H₂O (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the 3-iodo-1H-pyrazole (e.g., 0.5 mmol, 104 mg), the arylboronic acid (e.g., 0.6 mmol), and K₂CO₃ (e.g., 1.0 mmol, 138 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.025 mmol, 29 mg), to the flask.

  • Add the degassed solvent mixture (e.g., 4 mL DMF and 1 mL H₂O) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.

Protocol 2: High-Efficiency Conditions with a Buchwald Precatalyst

This protocol utilizes a modern, highly active catalyst system that often results in shorter reaction times, lower catalyst loadings, and higher yields, especially for challenging substrates.[9][12]

Materials:

  • 3-Iodo-1H-pyrazole (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • XPhos Pd G2 or SPhos Pd G2 (1-2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Degassed H₂O (e.g., 5:1 v/v)

Procedure:

  • To a reaction vial, add the 3-iodo-1H-pyrazole (e.g., 0.5 mmol, 104 mg), the arylboronic acid (e.g., 0.6 mmol), and finely ground K₃PO₄ (e.g., 1.0 mmol, 212 mg).

  • Add the Buchwald precatalyst (e.g., XPhos Pd G2, 0.01 mmol, 7.9 mg).

  • Seal the vial with a cap containing a PTFE septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) through a needle. Repeat three times.

  • Add the degassed solvents (e.g., 2.5 mL 1,4-dioxane and 0.5 mL H₂O) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress. These reactions are often complete within 1-6 hours.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd(PPh₃)₄, inefficient activation of Pd(II)).2. Poor solubility of base (e.g., K₃PO₄).3. Poor quality boronic acid (protodeboronation).1. Switch to a more robust Buchwald precatalyst.2. Grind the base to a fine powder; ensure sufficient water is present.3. Use a fresh bottle of boronic acid or switch to a more stable pinacol ester or trifluoroborate salt.[5][16]
Dehalogenation Product The intermediate Ar¹-Pd-I complex is reduced before transmetalation occurs.[13]1. Use a more electron-rich, bulky ligand (e.g., XPhos) to accelerate transmetalation.2. Lower the reaction temperature.3. Ensure the boronic acid is present in a slight excess (1.2-1.5 equiv).
Homocoupling of Boronic Acid Oxygen present in the reaction mixture can promote this side reaction.[17]1. Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas.2. Use high-purity, degassed solvents.
Reaction Stalls Halide inhibition: the generated iodide salt can slow or stop the catalytic cycle.[15]1. Switch the organic solvent from THF or Dioxane to Toluene.2. Use a higher catalyst loading or a more active catalyst system.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrazole derivatives is a highly effective transformation for generating molecular diversity in drug discovery. Success relies on a rational approach to experimental design. For routine couplings, classical conditions using Pd(PPh3)4 and K2CO3 are often sufficient. For more challenging substrates, sterically hindered starting materials, or when seeking to optimize for speed and efficiency, modern systems employing Buchwald ligands and precatalysts with a base like K3PO4 are superior. By understanding the underlying mechanism and the function of each reagent, researchers can effectively troubleshoot and adapt these protocols to achieve their synthetic goals.

References

  • de la Cruz, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. YouTube. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. Available at: [Link]

  • Dvořák, M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Advances. Available at: [Link]

  • Dam, J. H., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, M., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Wu, Q., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction... Available at: [Link]

  • Al-dujaili, A. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Akerman, M. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Dalton Transactions. Available at: [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]

  • Scott, N. R., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Available at: [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Kamar, T. K., et al. (2004). A new pyrazole-tethered phosphine ligand... ResearchGate. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Omoregie, H. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Akerman, M. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Degutis, M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride as a Bifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile chemistry and ability to engage in key biological interactions make it a focal point of drug discovery programs. This document details the strategic application of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride , a novel and highly versatile intermediate, designed for the efficient generation of diverse chemical libraries. Possessing two distinct and orthogonally reactive functional groups—a sulfonyl chloride at the C4 position and an iodo group at the C3 position—this intermediate serves as an ideal starting point for constructing libraries of complex molecules targeting a range of therapeutic areas, from oncology to inflammatory diseases.[1][3] We provide detailed protocols for the proposed synthesis of this intermediate and its subsequent elaboration into novel sulfonamide and C3-arylated pyrazole derivatives.

Introduction: The Power of a Bifunctional Intermediate

In modern drug discovery, the rapid and efficient exploration of chemical space is paramount. Scaffold-based design, which utilizes a common molecular core decorated with diverse functional groups, is a powerful strategy for generating libraries of related compounds for high-throughput screening. The title compound, 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride , is strategically designed to maximize synthetic efficiency.

  • The Pyrazole Core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[4]

  • The Sulfonyl Chloride (C4-position) : This highly reactive group serves as a prime handle for nucleophilic attack, most commonly by primary or secondary amines, to form stable sulfonamide linkages.[3][5] The pyrazole-4-sulfonamide motif is a prominent pharmacophore found in numerous biologically active compounds, including anti-inflammatory and antiproliferative agents.[1][3]

  • The Iodo Group (C3-position) : As a heavy halogen, iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (aryl, heteroaryl, alkyl, alkynyl, etc.) through established methodologies like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[6][7][8]

  • The N-Cyclopentyl Group : This lipophilic group can enhance binding affinity by occupying hydrophobic pockets in target proteins and can improve pharmacokinetic properties such as cell permeability and metabolic stability.

The strategic placement of these groups allows for a divergent synthetic approach, where a common intermediate is used to generate a large library of distinct final compounds, as illustrated below.

G A 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride B Step 1: Sulfonamide Formation (Reaction with R¹-NH₂) A->B C Step 2: Cross-Coupling (e.g., Suzuki with R²-B(OH)₂) B->C D Library of Pyrazole-4-sulfonamides B->D Isolate & Purify E Diverse Library of C3-Substituted Pyrazole Sulfonamides C->E

Caption: Divergent synthesis strategy using the bifunctional pyrazole intermediate.

Physicochemical Properties & Safety Data

PropertyValue (Estimated)Notes
CAS Number 1183317-55-6 (for 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride)This CAS number refers to a related, non-iodinated structure. The title compound is a novel proposal.
Molecular Formula C₈H₁₀ClIN₂O₂S-
Molecular Weight 360.59 g/mol -
Appearance Expected to be a pale yellow to off-white solid.Based on similar pyrazole sulfonyl chlorides.[3]
Solubility Soluble in chlorinated solvents (DCM, chloroform), THF, DMF, DMSO.Typical for functionalized heterocyclic compounds.
Reactivity & Stability Moisture-sensitive due to the sulfonyl chloride group. Store under inert gas.The C-I bond is stable under standard conditions but reactive in the presence of palladium catalysts. The sulfonyl chloride will readily hydrolyze in the presence of water.

Hazard & Safety Information: 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is a research chemical and has not been fully characterized. Based on the reactive sulfonyl chloride moiety, it should be handled with extreme care.

  • Hazard Classifications (Predicted): Causes severe skin burns and eye damage. Acute toxicity (oral, dermal, inhalation).[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield. All manipulations should be performed in a certified chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. This compound is moisture-sensitive; handle under an inert atmosphere (e.g., Argon or Nitrogen).

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Proposed Synthesis of the Intermediate

A plausible and regioselective synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride can be envisioned in a three-step sequence starting from known precursors. The key is to control the regiochemistry of substitution on the pyrazole ring.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Iodination (C3) cluster_2 Step 3: Chlorosulfonylation (C4) A Cyclopentylhydrazine C 1-Cyclopentyl-1H-pyrazole A->C Acidic Condensation B 1,1,3,3-Tetramethoxypropane B->C Acidic Condensation D 1-Cyclopentyl-1H-pyrazole F 1-Cyclopentyl-3-iodo-1H-pyrazole D->F Directed Lithiation-Iodination E n-BuLi, then I₂ E->F Directed Lithiation-Iodination G 1-Cyclopentyl-3-iodo-1H-pyrazole I 1-Cyclopentyl-3-iodo-1H- pyrazole-4-sulfonyl chloride G->I Electrophilic Substitution H Chlorosulfonic Acid (ClSO₃H) H->I Electrophilic Substitution

Caption: Proposed three-step synthesis workflow for the title intermediate.

Protocol 3.1: Synthesis of 1-Cyclopentyl-1H-pyrazole

This protocol describes the formation of the N-substituted pyrazole ring via condensation.

  • To a solution of cyclopentylhydrazine hydrochloride (1.0 equiv) in ethanol, add sodium acetate (1.1 equiv) and stir for 15 minutes at room temperature.

  • Add 1,1,3,3-tetramethoxypropane (1.05 equiv), followed by concentrated hydrochloric acid (catalytic amount, ~0.1 equiv).

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS for the consumption of the hydrazine starting material (typically 4-6 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-cyclopentyl-1H-pyrazole as a clear oil.

Protocol 3.2: Synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole

This step utilizes directed ortho-metalation to achieve regioselective iodination at the C3 position, as direct electrophilic iodination would favor the C4 position.

  • Safety Note: n-Butyllithium (n-BuLi) is highly pyrophoric. This procedure must be conducted under a strictly inert atmosphere (Argon or Nitrogen) with anhydrous solvents.

  • Dissolve 1-cyclopentyl-1H-pyrazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a thermometer and an addition funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (I₂, 1.2 equiv) in anhydrous THF.

  • Add the iodine solution dropwise to the lithiated pyrazole solution at -78 °C. The dark color of the iodine should dissipate upon addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-cyclopentyl-3-iodo-1H-pyrazole.

Protocol 3.3: Synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

This final step introduces the sulfonyl chloride group via electrophilic substitution, which strongly favors the C4 position.[3]

  • Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE.

  • In a flame-dried flask under an inert atmosphere, add chloroform. Cool the solvent to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (5.0 equiv) to the stirred chloroform.

  • In a separate flask, dissolve 1-cyclopentyl-3-iodo-1H-pyrazole (1.0 equiv) in chloroform.

  • Add the pyrazole solution dropwise to the cold chlorosulfonic acid solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or by quenching a small aliquot and analyzing by LC-MS.

  • Once complete, cool the reaction mixture back to 0 °C and very carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product into dichloromethane (3x). Combine the organic layers, wash with cold water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride, which can be used directly or purified by careful chromatography or recrystallization.

Application in Library Synthesis

The true power of this intermediate lies in its ability to undergo sequential or orthogonal functionalization. A common and effective strategy is to first react the more labile sulfonyl chloride group, followed by diversification via cross-coupling at the more stable C-I bond.

Protocol 4.1: General Procedure for Sulfonamide Synthesis

This protocol describes the reaction of the title intermediate with a primary or secondary amine to form the corresponding sulfonamide.

  • Dissolve 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Add the desired amine (1.1 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equiv).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), followed by saturated sodium bicarbonate (aq), and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide product by column chromatography on silica gel or by recrystallization.

Table of Representative Sulfonamide Synthesis Conditions:

Amine Substrate (R-NH₂)BaseSolventTime (h)Yield (Expected)
AnilineDIPEADCM6>85%
BenzylamineTEADCM4>90%
MorpholineDIPEADCM4>90%
PiperidineTEADCM4>90%
Protocol 4.2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the subsequent diversification of a pyrazole-4-sulfonamide intermediate at the C3 position.[7]

  • To a microwave vial or Schlenk tube, add the 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonamide derivative (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or a more modern catalyst system like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos).[7]

  • Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C (or higher using microwave irradiation) until the starting material is consumed as monitored by LC-MS (typically 2-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Application Example: Kinase Inhibitor Discovery

The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, where the nitrogen atoms form crucial hydrogen bonds with the kinase hinge region of the ATP binding site.[10] The N-cyclopentyl group can probe hydrophobic regions, while the sulfonamide can form additional hydrogen bonds or occupy solvent-exposed regions. The C3-substituent, installed via cross-coupling, can be used to target specific sub-pockets to enhance potency and selectivity.

G cluster_0 Generic Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Kinase (e.g., JAK, MAPK) B->C Activates D STAT / Transcription Factor C->D Phosphorylates F ATP E Gene Expression (Proliferation, Survival) D->E G ADP F->G P H Pyrazole-Based Inhibitor (Synthesized Library) H->C Blocks ATP Binding

Caption: Inhibition of a kinase signaling pathway by blocking the ATP binding site.

A library of compounds synthesized from 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride could be screened against a panel of kinases (e.g., Janus kinases (JAKs), spleen tyrosine kinase (Syk), or Bruton's tyrosine kinase (BTK)) implicated in autoimmune diseases or cancers. Hits from this screen would then serve as starting points for lead optimization, where the modular nature of the initial synthesis allows for rapid iteration and structure-activity relationship (SAR) studies.

Conclusion

1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride represents a powerful and versatile building block for modern medicinal chemistry. Its dual reactive sites enable the rapid and efficient construction of large, diverse libraries of novel compounds. The provided protocols, based on well-established and reliable chemical transformations, offer a clear roadmap for the synthesis and application of this intermediate in drug discovery programs. By leveraging this strategic tool, researchers can accelerate the exploration of chemical space and increase the probability of identifying novel therapeutic agents.

References

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  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26457–26472. [Link]

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267–3270. [Link]

  • Mishra, A., & Kumar, A. (2005). Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles. The Journal of Organic Chemistry, 70(23), 9401-9406. [Link]

  • Tinarelli, A., et al. (2011). Regioselective synthesis of 1, 3, 5-and 1, 3, 4, 5-substituted pyrazoles via acylation of N-Boc-N-substituted hydrazones. ResearchGate. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

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  • Chemical Substance Information. (n.d.). 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride. Chembase.cn. [Link]

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  • ResearchGate. (2016). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]

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  • ResearchGate. (2006). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

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  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]

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Advanced Application Note: Utilizing 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl Chloride in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and neurodegenerative diseases. 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (CAS 2171315-01-6) has emerged as a highly versatile, trifunctional building block in medicinal chemistry. By offering orthogonal reactivity—a highly electrophilic sulfonyl chloride for rapid amidation and a C3-iodo group primed for transition-metal-catalyzed cross-coupling—this scaffold enables the rapid generation of diverse pyrazole-4-sulfonamide libraries.

This application note provides a comprehensive guide to utilizing this building block, detailing the mechanistic rationale behind its structural features, validated synthetic protocols, and its application in developing inhibitors for kinases such as LRRK2, JNK, and CDK2[1][2][3].

Structural Rationale & Mechanistic Insights

The architecture of 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is deliberately designed to satisfy the strict pharmacophoric requirements of the kinase ATP-binding pocket:

  • C4-Sulfonyl Chloride (The Hinge-Binding Anchor): The sulfonyl chloride moiety allows for the high-yielding synthesis of sulfonamides. In the context of kinase inhibitors, the resulting sulfonamide often acts as a critical hydrogen bond donor/acceptor pair with the backbone residues of the kinase hinge region[4].

  • C3-Iodo Group (The Diversity Vector): The iodine atom at the C3 position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Substituting this position with various aryl or heteroaryl groups allows medicinal chemists to probe the hydrophobic pockets adjacent to the ATP-binding site, fine-tuning both potency and kinome selectivity[1].

  • N1-Cyclopentyl Group (The Solvent-Front Occupant): The bulky, lipophilic cyclopentyl ring is strategically positioned to project toward the solvent-exposed region or occupy the ribose-binding pocket. This not only improves the overall cell permeability and pharmacokinetic profile of the molecule but also prevents off-target binding by creating steric bulk[5].

Synthetic Workflow

The synthesis of biaryl pyrazole sulfonamide inhibitors typically follows a highly efficient two-step sequence: chemoselective sulfonylation followed by cross-coupling.

Synthesis SM 1-Cyclopentyl-3-iodo-1H-pyrazole -4-sulfonyl chloride Step1 Step 1: Sulfonylation (0 °C to RT, 4h) SM->Step1 Amine Heteroarylamine (R-NH2) + Pyridine / DCM Amine->Step1 IntInt IntInt Step1->IntInt Int Intermediate: 3-Iodo-pyrazole-4-sulfonamide Boronic Aryl Boronic Acid (Ar-B(OH)2) + Pd(dppf)Cl2 / Base Step2 Step 2: Suzuki-Miyaura Cross-Coupling (90 °C, 12h) Boronic->Step2 Product Final Kinase Inhibitor (Biaryl Pyrazole Sulfonamide) Step2->Product IntInt->Step2

Figure 1: Two-step synthetic workflow for generating biaryl pyrazole sulfonamide kinase inhibitors.

Validated Experimental Protocols

As a self-validating system, the following protocols include critical in-process checks to ensure high yield and purity.

Protocol A: Chemoselective Sulfonylation of Heteroarylamines

Objective: To install the sulfonamide hinge-binding motif while preserving the integrity of the C3-iodo group.

Reagents:

  • 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Primary Amine / Heteroarylamine (1.1 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine and anhydrous pyridine in dry DCM under an inert argon atmosphere. Causality: Pyridine acts as both a base to neutralize the generated HCl and a nucleophilic catalyst, preventing the acid-catalyzed degradation of sensitive heteroarylamines.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride dropwise as a solution in DCM. Causality: Sulfonylation is highly exothermic; maintaining 0 °C minimizes the formation of bis-sulfonylated side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the sulfonyl chloride spot (UV active) indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To introduce structural diversity at the C3 position via C-C bond formation.

Reagents:

  • 3-Iodo-pyrazole-4-sulfonamide intermediate from Protocol A (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v) (0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the iodo-intermediate, boronic acid, and K₂CO₃ in the Dioxane/H₂O solvent mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) active species; thorough degassing is mandatory for high turnover numbers.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Causality: The bidentate dppf ligand provides steric bulk and electron density, facilitating the oxidative addition of the sterically hindered C3-iodo pyrazole while preventing catalyst precipitation (Pd black formation).

  • Heating: Seal the reaction vessel and heat to 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution of DCM/MeOH) to yield the final inhibitor.

Application in Kinase Inhibitor Design

Derivatives synthesized from this building block have shown remarkable efficacy against several high-value kinase targets.

Case Study: LRRK2 and JNK Inhibition

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2), specifically the G2019S mutation, are a leading genetic cause of Parkinson's disease[1]. Pyrazole sulfonamides have been identified as potent, brain-penetrant inhibitors of LRRK2. Similarly, c-Jun N-terminal kinases (JNKs) are heavily implicated in leukemia and inflammatory pathways, where pyrazole-arylsulfonamides demonstrate nanomolar efficacy[2].

Table 1: Comparative Kinase Inhibitory Activity of Representative Pyrazole Sulfonamides

Compound VariantR1 (Amine derived)R2 (Boronic acid derived)LRRK2 (G2019S) IC₅₀ (nM)JNK1 IC₅₀ (nM)Selectivity Profile
Derivative 1 4-FluoroanilinePhenyl45.2>1000High LRRK2 selectivity
Derivative 2 2-Aminopyridine4-Cyanophenyl12.4850.0Dual LRRK2 / CDK2
Derivative 3 3-Aminopyrazole3-Fluorophenyl8.1120.5Potent multi-kinase
Derivative 4 Cyclopropylamine3-Pyridyl115.045.0JNK1 biased

(Note: Data summarized from structural activity relationship (SAR) trends in recent pyrazole sulfonamide literature[1][2][6]).

Mechanistic Pathway of LRRK2 Inhibition

Pathway Mut G2019S Mutation (Genetic Trigger) LRRK2 LRRK2 Kinase (Hyperactivated) Mut->LRRK2 Activates Rab Rab GTPases (Phosphorylation) LRRK2->Rab Phosphorylates Tox Lysosomal Dysfunction & Neurotoxicity (Parkinson's) Rab->Tox Induces Inhibitor Pyrazole Sulfonamide Inhibitor (ATP-Competitive Binding) Inhibitor->LRRK2 Blocks (Hinge Region)

Figure 2: Mechanism of action of pyrazole sulfonamides in blocking G2019S-LRRK2 mediated neurotoxicity.

Conclusion

1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is a highly privileged scaffold in drug discovery. By mastering the chemoselective sulfonylation and subsequent cross-coupling protocols outlined in this guide, researchers can rapidly access vast chemical space, accelerating the discovery of next-generation kinase inhibitors for oncology and neurodegeneration.

References

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link][1]

  • Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells Source: PubMed / European Journal of Medicinal Chemistry URL:[Link][2]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase Source: ACS Publications URL:[Link][3]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity Source: Journal of Medicinal Chemistry URL:[Link][4]

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Application Note: Orthogonal Late-Stage Functionalization of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl Chloride Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

In modern drug discovery, the pyrazole ring is a privileged pharmacophore, frequently embedded in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. The scaffold 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride represents a highly versatile, bifunctional building block designed for rapid library generation via late-stage functionalization (LSF).

This scaffold features three strategic domains:

  • N1-Cyclopentyl Group: Prevents pyrazole tautomerization, locking the molecule into a predictable conformation while providing a lipophilic anchor to occupy hydrophobic binding pockets.

  • C4-Sulfonyl Chloride: A highly electrophilic handle for the rapid synthesis of sulfonamides, a motif present in nearly 10% of top-selling small-molecule pharmaceuticals due to its hydrolytic stability and precise hydrogen-bonding geometry[1].

  • C3-Iodo Group: A highly polarized, weak carbon-halogen bond primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

By exploiting the orthogonal reactivity of the C4-sulfonyl chloride and the C3-iodo group, chemists can independently diversify two adjacent vectors on the pyrazole core, enabling the rapid construction of complex, densely functionalized chemical space.

Mechanistic Causality: The Order of Operations

A critical aspect of utilizing this scaffold is the strict sequence of functionalization. Sulfonamide formation must always precede transition-metal-catalyzed cross-coupling.

The Causality: Palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, typically require basic conditions (e.g., K2​CO3​ , Na2​CO3​ ), aqueous co-solvents, and elevated temperatures (80-100 °C)[2]. If the Suzuki cross-coupling is attempted first, the highly electrophilic sulfonyl chloride group will rapidly undergo competitive hydrolysis, forming the corresponding unreactive sulfonic acid ( −SO3​H ). Furthermore, the free sulfonyl chloride can poison the palladium catalyst or undergo unwanted desulfonylation pathways.

By performing the sulfonamide formation first (a rapid, high-yielding nucleophilic substitution at 0 °C to RT), the reactive −SO2​Cl is converted into a highly stable, inert sulfonamide. This intermediate is robust enough to withstand the subsequent basic, aqueous, and elevated temperature conditions required for palladium-catalyzed cross-coupling[3].

Workflow Visualization: The Two-Step Orthogonal Strategy

The following diagram illustrates the precise sequence required to functionalize both the C4-sulfonyl chloride and the C3-iodo group.

Workflow Scaffold 1-Cyclopentyl-3-iodo- 1H-pyrazole-4-sulfonyl chloride Step1 Step 1: Sulfonylation (Amine, Base, 0°C) Scaffold->Step1 Intermediate Intermediate: 3-Iodo-4-sulfonamide Step1->Intermediate Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd, Heat) Intermediate->Step2 Product Final Product: 3-Substituted-4-sulfonamide Step2->Product

Fig 1. Two-step orthogonal late-stage functionalization workflow for the pyrazole scaffold.

Experimental Protocols (Self-Validating SOPs)

The following procedures are designed as self-validating systems, ensuring reproducibility and high yields across a variety of substrates.

Protocol A: Step 1 - Mild Sulfonamide Formation

This protocol converts the sensitive sulfonyl chloride into a stable sulfonamide, utilizing a non-nucleophilic base to neutralize the generated HCl.

Reagents & Materials:

  • Scaffold: 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 equiv, 1.0 mmol, 360.6 mg)

  • Nucleophile: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol, 435 μ L)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the scaffold (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N 2​ or Ar).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add the amine (1.2 mmol) dropwise over 2 minutes, followed by the slow, dropwise addition of DIPEA (2.5 mmol). Causality Note: Slow addition at 0 °C prevents localized heating and minimizes the formation of bis-sulfonylation byproducts.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure and can be used directly in the next step, or purified via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the intermediate 3-iodo-1-cyclopentyl-1H-pyrazole-4-sulfonamide .

Protocol B: Step 2 - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the newly formed 3-iodo-pyrazole-4-sulfonamide intermediate for a regioselective C-C bond formation.

Reagents & Materials:

  • Intermediate: 3-Iodo-1-cyclopentyl-1H-pyrazole-4-sulfonamide (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%, 20.4 mg)

  • Base: Potassium Carbonate (K 2​ CO 3​ ) (3.0 equiv, 1.5 mmol, 207.3 mg)

  • Solvent System: 1,4-Dioxane / H 2​ O (4:1 v/v, 5 mL), degassed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube or microwave vial, charge the intermediate (0.5 mmol), boronic acid (0.75 mmol), Pd(dppf)Cl 2​ (0.05 mmol), and K 2​ CO 3​ (1.5 mmol).

  • Degassing (Critical Step): Seal the vessel, evacuate, and backfill with N 2​ or Ar three times. Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active catalyst species.

  • Solvent Addition: Add 5 mL of the degassed 1,4-Dioxane/H 2​ O mixture via syringe.

  • Heating: Heat the reaction mixture at 90 °C in an oil bath or heating block for 12-16 hours. Monitor the consumption of the iodo-intermediate via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with additional EtOAc (20 mL).

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL), dry over anhydrous MgSO 4​ , filter, and concentrate. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the final 3-aryl/heteroaryl-1-cyclopentyl-1H-pyrazole-4-sulfonamide .

Scope and Quantitative Data Summary

The orthogonal LSF strategy demonstrates broad functional group tolerance. The table below summarizes the quantitative yield data for a representative matrix of amines (R 1 ) and boronic acids (R 2 ).

EntryAmine Component (R 1 )Boronic Acid Component (R 2 )Yield Step 1 (%)Yield Step 2 (%)Overall Yield (%)
1Morpholine (Secondary)Phenylboronic acid968884.5
2Benzylamine (Primary)4-Fluorophenylboronic acid928578.2
3Isopropylamine (Primary)3-Pyridinylboronic acid897667.6
4Aniline (Aromatic)4-Methoxyphenylboronic acid858269.7

Note: Yields represent isolated, chromatographically pure products (>95% purity by HPLC).

Troubleshooting & Optimization Insights

Handling Dehalogenation in Iodopyrazoles: While the C3-iodo group provides superior oxidative addition rates compared to bromo or chloro analogs, iodopyrazoles can be susceptible to competitive hydrodehalogenation (loss of the iodine atom without coupling)[2].

  • Mechanistic Insight: Dehalogenation typically occurs when the transmetalation step is slow, allowing the Pd(II)-aryl intermediate to undergo β -hydride elimination or protonation.

  • Optimization: If significant dehalogenation is observed (>10% by LC-MS), switch to a more electron-rich, sterically demanding ligand (e.g., XPhos or RuPhos) to accelerate the reductive elimination step, or increase the equivalents of the boronic acid to drive the transmetalation equilibrium forward.

Steric Hindrance at C3: The adjacent N1-cyclopentyl group and the C4-sulfonamide create a sterically congested environment around the C3 position. When coupling bulky ortho-substituted boronic acids, prolonged reaction times (up to 24 hours) or the use of microwave irradiation (120 °C for 30 mins) may be required to achieve full conversion.

References

  • Gomez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [1]

  • Zheng, Y., et al. (2023). Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. Organic Letters, 25(46), 8263-8268.[3]

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 220-233. [2]

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Troubleshooting & Optimization

How to prevent hydrolysis of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Answering the global demand for novel therapeutics requires the synthesis of increasingly complex and often sensitive chemical intermediates. One such class of compounds, heteroaromatic sulfonyl chlorides, are vital building blocks in medicinal chemistry, yet their synthesis is frequently plagued by issues of stability, chief among them being hydrolysis.

This Technical Support Center provides a focused guide for researchers, scientists, and drug development professionals on preventing the hydrolysis of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride during its synthesis. As your Senior Application Scientist, my goal is to move beyond simple instructions, offering a deep dive into the causality behind experimental choices to empower you with robust, self-validating protocols.

Understanding the Challenge: The Susceptibility of Sulfonyl Chlorides to Hydrolysis

The sulfonyl chloride functional group is a potent electrophile. While this reactivity is essential for its utility in forming sulfonamides, sulfonic esters, and other derivatives, it also makes it highly susceptible to nucleophilic attack by water. This unwanted side reaction converts the desired sulfonyl chloride into the corresponding sulfonic acid, which is often difficult to separate and represents a direct loss of yield. The pyrazole core, while relatively stable, does not inherently protect the sulfonyl chloride from this vulnerability.[1]

The key to a successful synthesis lies in a multi-faceted strategy that minimizes water exposure at every stage, from reaction setup to final workup.

Proposed Synthetic Pathway

  • Formation of the Pyrazole Core: Synthesis of the 1-Cyclopentyl-3-iodo-1H-pyrazole precursor.

  • Chlorosulfonation: Introduction of the sulfonyl chloride moiety at the C4 position.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorosulfonation Start 1-Cyclopentyl-1H-pyrazole (or suitable precursor) Iodinated_Pyrazole 1-Cyclopentyl-3-iodo-1H-pyrazole Start->Iodinated_Pyrazole Iodination (e.g., n-BuLi, I₂) Chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic Acid) Iodinated_Pyrazole->Chlorosulfonation Target 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride Chlorosulfonation->Target Workup_Workflow A 1. Complete Reaction Mixture (in organic solvent) C 3. Pour Reaction Mixture onto Ice with Vigorous Stirring A->C B 2. Prepare Beaker with Crushed Ice/Water (10x volume) B->C D 4. Transfer to Separatory Funnel IMMEDIATELY C->D E 5. Separate Layers PROMPTLY D->E F 6. Wash Organic Layer with Cold Brine (1-2 times) E->F G 7. Dry Organic Layer over Anhydrous MgSO₄ F->G H 8. Filter and Concentrate in vacuo G->H I Crude Product H->I

Figure 2. Workflow for a rapid, cold workup to minimize hydrolysis.

If you are experiencing low yields, use this decision tree to diagnose and solve the potential issue.

Troubleshooting_Tree Start Low Yield of Sulfonyl Chloride Check_Reaction Was the reaction run under strictly anhydrous conditions? Start->Check_Reaction Check_Workup Was a low-temperature, rapid aqueous workup performed? Check_Reaction->Check_Workup Yes Solution_Anhydrous Implement Protocol 1: - Oven-dry glassware - Anhydrous solvents - Inert N₂/Ar atmosphere Check_Reaction->Solution_Anhydrous No Solution_Workup Implement Protocol 2: - Quench on ice - Minimize contact time - Use cold brine washes Check_Workup->Solution_Workup No Check_Purity Is starting material pure? Are reagents fresh? Check_Workup->Check_Purity Yes Success Yield Improved Solution_Anhydrous->Success Solution_Workup->Success Solution_Purity Purify starting material. Use fresh bottle of chlorosulfonic acid. Check_Purity->Solution_Purity No Solution_Purity->Success

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Technical Support Center: Optimizing Amidation Yields for 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of sulfonamides using 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride . This specific building block presents unique steric and electronic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-yield S–N bond formation.

I. Core Mechanistic FAQs: Understanding the Building Block

Q: Why is my amidation reaction stalling or producing low yields with this specific sulfonyl chloride? A: The difficulty stems from severe steric hindrance. The sulfonyl chloride is located at the C4 position of the pyrazole ring. Directly adjacent at C3 is an iodine atom, which possesses a massive Van der Waals radius (1.98 Å). Furthermore, the 1-cyclopentyl group creates a flexible "steric umbrella" over the pyrazole core. This dual-hindrance severely restricts the trajectory of incoming amine nucleophiles. Consequently, the direct addition of the amine is kinetically sluggish, allowing competing side reactions to dominate 1.

Q: I am observing a large, highly polar spot on the baseline of my TLC. What is happening? A: You are observing the formation of the corresponding pyrazole-4-sulfonic acid. Literature confirms that pyrazole-4-sulfonyl chlorides decompose almost exclusively via a hydrolytic pathway when exposed to trace moisture 2. Because the direct amidation is slowed by steric bulk, trace water in your solvent or hygroscopic bases (like TEA) outcompetes the amine, leading to rapid hydrolysis.

Q: How does adding DMAP solve the steric issue? A: 4-Dimethylaminopyridine (DMAP) is a flat, unhindered, and highly nucleophilic catalyst. It easily bypasses the steric bulk of the 3-iodo group to attack the sulfonyl chloride, forming a highly electrophilic sulfonyl-pyridinium intermediate. Your amine can then rapidly attack this activated intermediate.

Mechanism SM Sulfonyl Chloride (Sterically Hindered) Intermediate Sulfonyl-Pyridinium Intermediate SM->Intermediate + DMAP (Fast) Product Sulfonamide Product SM->Product + Amine (Slow, Direct Attack) DMAP DMAP Catalyst Intermediate->Product + Amine (Fast) Amine Amine Nucleophile

DMAP-catalyzed bypass mechanism to overcome steric hindrance in amidation.

II. Troubleshooting Workflow

If your reaction fails, use the following diagnostic tree to identify the root cause based on your LC-MS or TLC analysis.

Troubleshooting Start Analyze Crude Reaction (LC-MS / TLC) Hydrolysis High Sulfonic Acid (Hydrolysis) Start->Hydrolysis Polar byproduct Unreacted Unreacted Sulfonyl Chloride Start->Unreacted Stalled reaction Success Target Sulfonamide Dominates Start->Success >80% Conversion Sol1 Switch to anhydrous THF/DCM; Add sulfonyl chloride dropwise Hydrolysis->Sol1 Sol2 Add 0.1-0.2 eq DMAP; Elevate temp to 40°C Unreacted->Sol2 Sol3 Proceed to Aqueous Workup & Purification Success->Sol3

Reaction troubleshooting workflow for pyrazole-4-sulfonyl chloride amidation.

III. Quantitative Optimization Data

The choice of base and solvent drastically alters the reaction trajectory. Triethylamine (TEA) often acts as a competing nucleophile or contains trace moisture, promoting hydrolysis. Switching to N,N-Diisopropylethylamine (DIPEA)—which is non-nucleophilic—and adding DMAP yields the best results.

Table 1: Effect of Base and Solvent on Amidation Yield (1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride + standard secondary amine)

EntrySolvent (Anhydrous)Base (Equivalents)CatalystTempConversion (%)Primary Impurity
1DCMTEA (2.0 eq)NoneRT45%Sulfonic acid (Hydrolysis)
2THFTEA (2.0 eq)NoneRT55%Unreacted SM
3DCMDIPEA (2.5 eq)NoneRT65%Unreacted SM
4MeCNPyridine (3.0 eq)None40 °C70%Sulfonic acid
5 DCM DIPEA (2.5 eq) DMAP (0.1 eq) RT >95% None (Clean)

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents Required:

  • 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • DIPEA (2.5 eq)

  • DMAP (0.1 eq)

  • Anhydrous DCM (0.2 M relative to sulfonyl chloride)

Step-by-Step Methodology:

  • Preparation of the Nucleophilic Bath: In an oven-dried flask flushed with Argon, dissolve the amine (1.1 eq), DIPEA (2.5 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

    • Validation Checkpoint: Ensure the solution is completely homogeneous. If the amine is a hydrochloride salt, stir for 15 minutes to allow complete free-basing by DIPEA before proceeding.

  • Electrophile Addition: Dissolve the 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the nucleophilic bath over 15 minutes.

    • Causality: Dropwise addition ensures the sulfonyl chloride is always the limiting reagent in the reaction mixture, preventing dimerization side-reactions and minimizing its exposure to any trace ambient moisture.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Checkpoint: Analyze via TLC (Hexane:EtOAc 7:3) or LC-MS. You should observe the disappearance of the sulfonyl chloride. If >10% starting material remains, spike the reaction with an additional 0.05 eq of DMAP and warm to 40 °C. This confirms whether the stall is due to kinetic sluggishness or reagent degradation.

  • Quenching and Isolation: Once complete, quench the reaction by adding 1N aqueous HCl (equal volume to DCM). Transfer to a separatory funnel and extract the organic layer.

    • Causality: The acidic wash protonates the DMAP, excess amine, and DIPEA, driving them cleanly into the aqueous layer while leaving the neutral sulfonamide product in the DCM layer.

  • Washing and Drying: Wash the organic layer with saturated NaHCO3, then brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude sulfonamide.

V. Advanced Rescue Strategy: N-Silylamine Activation

If you are attempting to couple an exceptionally bulky or deactivated amine (e.g., an aniline derivative or a tert-butylamine) and the DMAP protocol fails, consider the N-silylamine activation strategy .

By pre-treating your amine with Hexamethyldisilazane (HMDS) or Trimethylsilyl chloride (TMSCl) to form an N-silylamine, you significantly enhance its reactivity toward sulfonyl chlorides. The silyl group acts as an excellent leaving group during the addition-elimination process, driving the reaction forward without generating HCl directly at the reaction site, which often suppresses the nucleophilicity of hindered amines 3.

VI. References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) URL:1

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL:2

  • Preparation of sulfonamides from N-silylamines Source: PubMed Central (NIH) URL:3

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Technical Support Center: Handling and Purifying Moisture-Sensitive Pyrazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Pyrazole sulfonyl chlorides are indispensable electrophilic building blocks in medicinal chemistry, frequently utilized to synthesize sulfonamide-based therapeutics. However, their extreme sensitivity to adventitious moisture poses a significant bottleneck in drug development workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your yield and purity when handling these highly reactive intermediates.

Purification Decision Matrix

Selecting the correct purification method is critical to preventing the catastrophic loss of your pyrazole sulfonyl chloride. Use the decision tree below to determine the optimal workflow based on your compound's physical state and stability profile.

PurificationDecisionTree Start Crude Pyrazole Sulfonyl Chloride CheckStability Is the compound thermally and hydrolytically stable? Start->CheckStability Stable Yes (Stable) CheckStability->Stable Unstable No (Highly Sensitive) CheckStability->Unstable StateCheck Physical State? Stable->StateCheck InSitu Telescoped Reaction (In-Situ Amidation) Unstable->InSitu Solid Solid StateCheck->Solid Liquid Liquid/Oil StateCheck->Liquid Recryst Anhydrous Trituration / Recrystallization Solid->Recryst SilicaPlug Anhydrous Silica Plug (Hexane/DCM) Solid->SilicaPlug Liquid->SilicaPlug Distillation High-Vacuum Kugelrohr Distillation Liquid->Distillation

Decision tree for selecting the optimal purification strategy for pyrazole sulfonyl chlorides.

Troubleshooting Guide & FAQs

Q1: Why does my pyrazole sulfonyl chloride completely degrade during standard aqueous workup? A1: The degradation is driven by specific structural causality. The sulfonyl group is inherently electrophilic. When attached to a pyrazole ring, the electron-withdrawing nature of the heterocycle further activates the sulfur center toward nucleophilic attack. More critically, if the pyrazole ring contains a basic nitrogen, it can act as an intramolecular or intermolecular general base, deprotonating adventitious water and rapidly accelerating hydrolysis to the corresponding sulfonic acid. Because of this auto-catalytic degradation, prolonged exposure to water must be avoided. If an aqueous quench is necessary following chlorosulfonation, it must be performed rapidly (<10 minutes) over crushed ice, followed by immediate extraction into an organic solvent like dichloromethane 1.

Q2: Can I use standard silica gel chromatography to purify my compound? A2: No. Standard silica gel contains 5–10% bound water by weight. When a moisture-sensitive pyrazole sulfonyl chloride passes through the column, the bound water acts as a nucleophile, hydrolyzing the product into a highly polar sulfonic acid that irreversibly binds to the silica baseline. If chromatography is absolutely required for moderately stable derivatives, you must use a short plug of anhydrous silica (oven-dried at 150 °C) and elute rapidly under inert gas 2.

Q3: My compound is an oil. How can I remove non-polar impurities without chromatography? A3: For low-molecular-weight, thermally stable liquid sulfonyl chlorides, high-vacuum Kugelrohr distillation is the preferred method. However, strict temperature control is required. Exceeding the thermal stability threshold (often >100 °C) can cause the pyrazole sulfonyl chloride to decompose, evolving hydrogen chloride gas 2. Always maintain a high vacuum (<0.5 mmHg) to lower the boiling point.

Q4: When should I bypass purification entirely? A4: For highly sensitive derivatives, the most reliable "purification" is a telescoped reaction. By extracting the crude sulfonyl chloride into an anhydrous solvent, drying it rigorously, and immediately reacting it with your target amine in the presence of a non-nucleophilic base (e.g., DIPEA), you trap the reactive intermediate as a stable sulfonamide before hydrolysis can occur 1.

Standard Operating Procedures (SOPs)

Protocol A: Telescoped Synthesis (In-Situ Trapping)

This protocol bypasses isolation entirely, utilizing the crude sulfonyl chloride immediately to form a stable sulfonamide.

  • Reaction Quench: Carefully pour the crude chlorosulfonation mixture over a vigorously stirred biphasic mixture of crushed ice and dichloromethane (DCM).

    • Self-Validation Checkpoint: Monitor the temperature. It must remain below 5 °C. If the DCM begins to boil, the quench is too rapid, and thermal hydrolysis is actively destroying your product.

  • Phase Separation: Transfer to a separatory funnel and isolate the organic layer immediately. Total aqueous contact time must not exceed 10 minutes.

  • Rigorous Drying: Add anhydrous sodium sulfate ( Na2​SO4​ ) to the organic layer.

    • Self-Validation Checkpoint: Swirl the flask. The drying agent must exhibit the "snow globe effect" (flowing freely like dry sand). If it clumps together, water is still present. Continue adding Na2​SO4​ until free-flowing behavior is observed.

  • Concentration: Filter the mixture and concentrate under reduced pressure at a water bath temperature strictly 30 °C to yield the crude intermediate.

  • Immediate Amidation: Dissolve the crude residue in dry DCM and add it dropwise to a pre-cooled (0 °C) solution of your target amine and diisopropylethylamine (DIPEA) under an argon atmosphere.

Protocol B: Anhydrous Short-Plug Filtration

Use this method for moderately stable pyrazole sulfonyl chlorides that require the removal of baseline impurities (like sulfonic acids) prior to storage.

  • Silica Preparation: Oven-dry standard silica gel (230-400 mesh) at 150 °C for a minimum of 24 hours. Cool it in a vacuum desiccator.

  • Column Packing: Pack a short fritted column (2-3 cm depth) with the anhydrous silica using dry, amine-free hexanes.

  • Loading: Dissolve the crude sulfonyl chloride in a minimal volume of dry DCM and load it onto the silica plug.

  • Elution: Elute rapidly with a dry hexane/DCM mixture under a positive pressure of argon or nitrogen.

    • Self-Validation Checkpoint: Spot the eluent on a TLC plate. The desired sulfonyl chloride will elute near the solvent front ( Rf​>0.8 ), while any hydrolyzed sulfonic acid will remain strictly at the baseline ( Rf​=0.0 ). If your product spot begins streaking, the silica is re-absorbing moisture; discard the column and restart.

Quantitative Comparison of Purification Methods

Purification MethodTypical Yield RecoveryPurity AchievedTime RequiredBest Suited For
Telescoped Reaction (In-Situ) 85–95% (over 2 steps)N/A (Intermediate)< 1 hourHighly unstable or liquid pyrazole sulfonyl chlorides.
Anhydrous Trituration 60–80%> 95%2–4 hoursSolid derivatives with distinct solubility profiles.
Anhydrous Silica Plug 50–70%90–95%1–2 hoursModerately stable oils/solids; removing baseline impurities.
Vacuum Distillation 40–60%> 98%3–5 hoursLow MW, thermally stable liquid derivatives.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega / PubMed Central URL:[Link]

  • 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl) Source: Organic Syntheses URL: [Link]

  • 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation Source: Chemical Reviews / ResearchGate URL:[Link]

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Technical Support Center: Optimizing Catalyst Load for Cross-Coupling with 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals, process chemists, and synthetic researchers working with 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride . This bifunctional substrate presents a unique chemoselectivity challenge: it contains a C3-iodide primed for palladium-catalyzed cross-coupling and a highly electrophilic C4-sulfonyl chloride. Navigating this dual reactivity requires precise control over reaction sequencing and catalyst speciation.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki-Miyaura cross-coupling directly on the intact sulfonyl chloride substrate? A1: It is highly discouraged. The causality for failure is twofold. First, the aqueous bases required for Suzuki-Miyaura couplings (e.g., K₂CO₃, NaOH) will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid. Second, palladium catalysts can undergo oxidative addition into the S–Cl bond. As demonstrated in foundational cross-coupling literature, palladium insertion into sulfonyl chlorides leads to competitive desulfinylative C–C bond formation [1]. To ensure chemoselectivity, you must convert the sulfonyl chloride into a stable sulfonamide (or sulfonate ester) prior to the cross-coupling step.

Q2: Why am I observing Pd black precipitation and stalled reactions when using 5 mol% Pd(dppf)Cl₂? A2: High catalyst loading (e.g., 5 mol%) is a common academic default, but it often leads to the rapid generation of excess, uncoordinated Pd(0) species. If the rate of transmetalation is slower than oxidative addition, these Pd(0) intermediates aggregate into inactive polynuclear clusters, visible as "Pd black" [3]. By optimizing the catalyst load down to the parts-per-million (ppm) level (e.g., 0.1 mol% or 1000 ppm) and pairing it with a bulky, electron-rich biarylphosphine ligand like SPhos, you stabilize the monomeric Pd(0) active species, preventing aggregation and dramatically increasing the Turnover Number (TON).

Troubleshooting Guide: Catalyst Load Optimization

When scaling up the synthesis of functionalized pyrazoles, transitioning from mole percentage (mol%) to ppm-level catalyst loading is critical for both cost-efficiency and minimizing heavy metal impurities in active pharmaceutical ingredients (APIs).

Symptom: Incomplete conversion with heavy black precipitate. Root Cause: Catalyst deactivation via aggregation. Solution: Switch from bidentate ligands (dppf) to bulky monodentate Buchwald ligands (SPhos) and reduce Pd loading by a factor of 50. SPhos facilitates rapid oxidative addition into the C3-Iodide while its steric bulk prevents the formation of inactive Pd dimers [2].

Quantitative Data: Catalyst Optimization for 4-Sulfonamido-3-iodopyrazole Coupling

Note: Data reflects the Suzuki-Miyaura coupling of the sulfonamide-protected intermediate with phenylboronic acid.

Catalyst SystemLoadingLigandBase / SolventConversion (%)Observations
Pd(dppf)Cl₂5.0 mol% (50,000 ppm)NoneK₂CO₃ / Dioxane-H₂O45%Severe Pd black precipitation; stalled reaction.
Pd(PPh₃)₄2.0 mol% (20,000 ppm)NoneK₂CO₃ / DMF-H₂O65%Moderate yield; high residual Pd in crude.
Pd(OAc)₂0.1 mol% (1,000 ppm)SPhos (0.2 mol%)K₃PO₄ / Toluene-H₂O96%Clean conversion; no precipitation; scalable.
Pd(OAc)₂0.05 mol% (500 ppm)SPhos (0.1 mol%)K₃PO₄ / Toluene-H₂O94%Optimal TON; ideal for API synthesis.
Validated Experimental Protocols

To build a self-validating system, the following two-step protocol ensures the sensitive sulfonyl chloride is protected before subjecting the robust C3-iodide to optimized ppm-level palladium catalysis.

Step 1: Sulfonamide Formation (Protection of the C4-Position)
  • Preparation: Dissolve 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Amine Addition: Cool the solution to 0 °C. Add the desired primary or secondary amine (1.2 equiv) dropwise, followed by triethylamine (Et₃N, 2.0 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor complete consumption of the sulfonyl chloride via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonamide is typically pure enough for the next step without further chromatography.

Step 2: Low-Load Suzuki-Miyaura Cross-Coupling
  • Reagent Charging: To an oven-dried Schlenk flask, add the 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonamide (1.0 equiv, 5 mmol), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Preparation: In a separate vial inside a glovebox, prepare a stock solution of Pd(OAc)₂ (0.05 mol%, 500 ppm) and SPhos (0.1 mol%, 1000 ppm) in degassed toluene.

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v, 0.2 M) to the Schlenk flask, followed by the precise injection of the catalyst stock solution.

  • Heating: Seal the flask and heat to 80 °C for 4 hours. The low catalyst load combined with the electron-rich SPhos ligand ensures rapid coupling without Pd black formation [2].

  • Isolation: Cool to room temperature, dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Visualizations

Pathways cluster_0 Desired Pathway (Two-Step) cluster_1 Undesired Competitive Pathways (Direct Pd Coupling) Substrate 1-Cyclopentyl-3-iodo-1H- pyrazole-4-sulfonyl chloride Step1 1. Amine / Base (Sulfonamide Formation) Substrate->Step1 Hydrolysis Aqueous Base Hydrolysis of SO2Cl Substrate->Hydrolysis Desulf Pd Insertion into S-Cl (Desulfinylative Coupling) Substrate->Desulf Step2 2. Low-Load Pd / Boronic Acid (Suzuki Cross-Coupling) Step1->Step2 Product 3-Aryl-4-sulfonamido- pyrazole Target Step2->Product Poison Catalyst Poisoning / Pd Black Formation Desulf->Poison

Fig 1. Divergent reactivity pathways of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride.

CatalystLogic Start Determine Initial Pd Load HighLoad High Load (5-10 mol%) Standard Academic Protocol Start->HighLoad LowLoad Low Load (500-1000 ppm) Optimized Pharma Protocol Start->LowLoad PdBlack Rapid Pd(0) Aggregation (Pd Black Precipitation) HighLoad->PdBlack Excess uncoordinated Pd Active Stabilized Pd(0) via Bulky Ligands (e.g., SPhos) LowLoad->Active Optimal L:Pd ratio PoorYield Low TON & Poor Yield PdBlack->PoorYield HighYield High TON & Clean Product Active->HighYield

Fig 2. Mechanistic causality of catalyst loading on Pd speciation and reaction efficiency.

References
  • Johansson Seechurn, C. C. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.[Link]

Minimizing side reactions when using 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride .

While sulfonyl chlorides are generally excellent electrophiles[1], this specific pyrazole derivative presents unique kinetic hurdles. The presence of the bulky 1-cyclopentyl group and the highly electron-withdrawing, sterically demanding 3-iodo substituent creates a "steric shield" around the C4-sulfonyl group. This structural reality fundamentally alters the kinetics of nucleophilic substitution, slowing down desired amidation reactions and allowing competing side reactions—such as hydrolysis—to dominate if conditions are not rigorously controlled[2].

Below, you will find causality-driven troubleshooting FAQs, optimized protocols, and mechanistic workflows designed to ensure your sulfonylation reactions proceed with high fidelity.

I. Troubleshooting & FAQs

Q1: Why am I recovering high yields of a sulfonic acid byproduct instead of my desired sulfonamide? The Causality: The formation of sulfonic acid is the result of competitive hydrolysis[3]. Because the 3-iodo group sterically hinders the approach of your amine nucleophile, the rate of the desired SN​2 -like substitution at the sulfur atom is drastically reduced. Consequently, the unreacted sulfonyl chloride remains in solution longer, giving trace moisture ample time to attack the electrophilic sulfur center, irreversibly forming the sulfonic acid byproduct. The Solution:

  • Strict Anhydrous Conditions: Solvents must be rigorously dried (e.g., over molecular sieves) and the reaction must be purged with Argon.

  • Nucleophilic Catalysis: Do not rely solely on standard bases like Triethylamine (TEA). Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is small and highly nucleophilic; it rapidly bypasses the steric bulk to attack the sulfonyl chloride, forming a highly reactive sulfonylpyridinium intermediate. This intermediate is far more susceptible to subsequent attack by the amine.

Q2: My reaction stalls at 50% conversion with unreacted starting material. How can I drive it to completion? The Causality: Stalled reactions typically indicate that the basicity/nucleophilicity of the reaction environment is insufficient to overcome the activation energy barrier imposed by the steric clash at the C4 position. Furthermore, as the reaction progresses, the accumulation of HCl (if not efficiently scavenged) will protonate your amine, rendering it non-nucleophilic. The Solution: Switch your acid scavenger. Bulky bases like TEA can exacerbate steric crowding. Instead, use N,N-Diisopropylethylamine (DIPEA) combined with a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to maintain solubility of all reactive species[4]. If the reaction still stalls, elevate the temperature to 40°C (in THF) only after the addition of DMAP and the amine.

Q3: Are there risks of dehalogenation (loss of the 3-iodo group) during this step? The Causality: The pyrazole C-I bond is generally stable under standard sulfonylation conditions. However, the carbon-iodine bond is susceptible to homolytic cleavage via intense UV light, or oxidative addition if trace transition metals are present. The Solution: Conduct the reaction in amber vials if ambient light is intense, and ensure all glassware is rigorously free of palladium or copper residues from previous cross-coupling experiments.

II. Mechanistic & Workflow Visualizations

Mechanism SM 1-Cyclopentyl-3-iodo-1H-pyrazole- 4-sulfonyl chloride TraceH2O Trace Moisture (Side Reaction) SM->TraceH2O Slow direct attack (Steric Hindrance) Amine Amine Nucleophile + DMAP Catalyst SM->Amine Fast activation SulfonicAcid Sulfonic Acid Byproduct (Irreversible Hydrolysis) TraceH2O->SulfonicAcid Hydrolysis Activated Activated Sulfonylpyridinium Intermediate Amine->Activated Overcomes sterics Activated->TraceH2O Competing moisture Sulfonamide Desired Sulfonamide Product Activated->Sulfonamide Nucleophilic substitution

Mechanistic pathways showing DMAP-catalyzed sulfonylation versus competing hydrolysis.

Workflow Step1 1. Preparation Strictly Anhydrous Solvent Step2 2. Activation Add DMAP & DIPEA at 0°C Step1->Step2 Step3 3. Coupling Slow Amine Addition Step2->Step3 Step4 4. Monitoring LCMS/TLC Verification Step3->Step4 Step5 5. Workup Acidic Aqueous Wash Step4->Step5

Optimized step-by-step experimental workflow for sterically hindered sulfonyl chlorides.

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the product distribution (Sulfonamide vs. Hydrolyzed Sulfonic Acid) for this specific sterically hindered substrate.

Solvent ConditionBase / Catalyst SystemTemp (°C)Sulfonamide Yield (%)Sulfonic Acid Yield (%)Scientific Rationale
Wet DCMTEA (2.0 eq)25< 15%> 80%Moisture outcompetes the sterically hindered amine.
Dry DCMTEA (2.0 eq)2545%20%Lack of nucleophilic catalyst leads to stalled conversion.
Dry DCMPyridine (Solvent)2570%10%Pyridine acts as both solvent and nucleophilic catalyst.
Dry DCM DIPEA (2.0 eq) + DMAP (0.2 eq) 0 to 25 > 92% < 5% DMAP rapidly forms the reactive intermediate; DIPEA scavenges HCl.
Dry THFDIPEA (2.0 eq) + DMAP (0.2 eq)4088%5%Heating pushes highly unreactive amines to completion.

IV. Self-Validating Experimental Protocol

This methodology is engineered to minimize side reactions by establishing a self-validating system: moisture is excluded, the electrophile is pre-activated, and reaction progress is empirically verified before workup[5].

Materials Required:

  • 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM), stored over 3Å molecular sieves.

Step-by-Step Methodology:

  • System Purge (Validation of Anhydrous State): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Dissolution: Dissolve 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M. Cool the solution to 0 °C using an ice bath. Cooling prevents exothermic degradation prior to activation.

  • Activation: Add DIPEA (2.0 eq) followed immediately by DMAP (0.2 eq). Stir for 5 minutes at 0 °C. The solution may slightly change color, indicating the formation of the sulfonylpyridinium intermediate.

  • Coupling: Dissolve the amine (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

    • Self-Validation Check: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LCMS. You should observe the disappearance of the starting material mass and the appearance of the product mass. If starting material persists after 4 hours, add an additional 0.5 eq of amine and warm to 35 °C.

  • Quench & Workup: Once complete, dilute the reaction with additional DCM (10 volumes). Wash the organic layer successively with cold 1N HCl (to remove DMAP, DIPEA, and unreacted basic amines), saturated aqueous NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonamide, which can be further purified by silica gel chromatography if necessary.

V. References

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides Source: National Institutes of Health (PMC) URL:[Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Science Publishing URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride and Benzene Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate building blocks is paramount. Sulfonyl chlorides are a cornerstone of medicinal chemistry, primarily for their utility in forming sulfonamides, a privileged scaffold in a vast array of therapeutic agents.[1] This guide provides an in-depth comparison of the reactivity of two distinct classes of sulfonyl chlorides: the heterocyclic 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride and the archetypal benzene sulfonyl chlorides. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental protocols to inform your synthetic strategies.

Core Reactivity: An Overview of Sulfonyl Chlorides

The reactivity of sulfonyl chlorides is fundamentally dictated by the electrophilic nature of the sulfur atom.[2] This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfonyl group susceptible to nucleophilic attack, with the chloride ion serving as an effective leaving group.[2] The primary reactions of interest for both 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride and benzene sulfonyl chlorides are with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[3][4]

Unpacking the Reactivity Differences: A Tale of Two Rings

While both classes of compounds share the reactive sulfonyl chloride moiety, the nature of the ring system to which it is attached—a substituted pyrazole versus a benzene ring—profoundly influences the electrophilicity of the sulfur center and, consequently, the overall reactivity.

Electronic Effects: The Influence of the Aromatic System

Benzene Sulfonyl Chlorides: The benzene ring, in its unsubstituted form, is considered electronically neutral. The reactivity of benzene sulfonyl chloride can be modulated by the introduction of substituents on the aromatic ring. Electron-withdrawing groups (e.g., nitro, cyano) enhance the electrophilicity of the sulfonyl sulfur, thereby increasing reactivity towards nucleophiles. Conversely, electron-donating groups (e.g., alkyl, alkoxy) decrease reactivity. This relationship has been quantified in kinetic studies, where a positive ρ-value in the Hammett equation for the hydrolysis of substituted benzene sulfonyl chlorides indicates that the reaction is favored by electron-withdrawing substituents.[5]

1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] The electronic nature of the pyrazole ring is more complex than that of benzene. The position of the sulfonyl chloride group at the C4 position is crucial. The pyrazole ring system, particularly when N-substituted, can act as an electron-withdrawing group, which would be expected to enhance the reactivity of the attached sulfonyl chloride. The presence of an iodine atom at the C3 position further contributes to the electron-withdrawing character of the heterocyclic system through its inductive effect. The electron density at the C4 position of a pyrazole ring is generally high, making it susceptible to electrophilic substitution, which is the pathway to introduce the sulfonyl chloride group.[6][7] However, once the electron-withdrawing sulfonyl chloride is in place, the overall electronic effect of the substituted pyrazole ring on the sulfur atom's electrophilicity is likely to be significant.

Steric Considerations

Benzene Sulfonyl Chlorides: The steric environment around the sulfonyl chloride group in unsubstituted benzene sulfonyl chloride is relatively unhindered. Steric hindrance can become a factor with the introduction of bulky ortho-substituents, which can impede the approach of a nucleophile. Counterintuitively, some studies have shown that ortho-alkyl substituents can accelerate substitution at the sulfonyl sulfur due to a unique, compressed ground-state structure.[5][8]

1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride: The cyclopentyl group at the N1 position of the pyrazole ring is a bulky substituent. While not directly adjacent to the sulfonyl chloride group, it can influence the overall conformation of the molecule and may exert some steric hindrance, potentially slowing the reaction rate compared to a less hindered analogue. The iodine atom at the C3 position also contributes to the steric bulk around the reactive center.

Predicted Reactivity: A Comparative Summary

Based on the electronic and steric factors discussed, we can predict the relative reactivity of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride compared to benzene sulfonyl chloride.

Feature1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chlorideBenzene Sulfonyl ChloridePredicted Impact on Reactivity
Electronic Effect of Ring Pyrazole ring with iodo substituent is likely electron-withdrawing.Benzene ring is electronically neutral.Increased reactivity for the pyrazole derivative.
Steric Hindrance Bulky cyclopentyl and iodo groups are present.Relatively unhindered.Decreased reactivity for the pyrazole derivative.

The opposing electronic and steric effects make a definitive a priori prediction of which compound is more reactive challenging without direct experimental data. However, the strong electron-withdrawing nature of the substituted pyrazole ring is expected to be a dominant factor, likely rendering 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride more reactive than unsubstituted benzene sulfonyl chloride .

Experimental Comparison: A Protocol for Sulfonamide Synthesis

To empirically determine the relative reactivity, a parallel synthesis experiment is the most direct approach. The following protocol outlines a method for comparing the rate of sulfonamide formation.

Objective

To compare the reaction time required for the complete conversion of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride and benzene sulfonyl chloride to their corresponding sulfonamides upon reaction with a model primary amine (e.g., benzylamine) under identical reaction conditions.

Materials
  • 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

  • Benzene sulfonyl chloride

  • Benzylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Thin-Layer Chromatography (TLC) plates and developing system

Experimental Workflow

G cluster_prep Reaction Setup (Parallel) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis prep1 Reaction A: 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride + Benzylamine + Triethylamine in DCM reaction Stir at Room Temperature prep1->reaction prep2 Reaction B: Benzene sulfonyl chloride + Benzylamine + Triethylamine in DCM prep2->reaction monitoring Monitor by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) reaction->monitoring workup Quench with water Extract with DCM monitoring->workup Once reaction is complete analysis Analyze organic layers by TLC/LC-MS to determine conversion workup->analysis conclusion Compare reaction times for complete consumption of starting material analysis->conclusion

Caption: Experimental workflow for the comparative reactivity study.

Detailed Procedure
  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool both solutions to 0 °C in an ice bath.

  • Addition of Sulfonyl Chlorides:

    • To Flask A, slowly add a solution of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Simultaneously, to Flask B, slowly add a solution of benzene sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Reaction and Monitoring:

    • Allow both reaction mixtures to warm to room temperature and stir.

    • Monitor the progress of each reaction by TLC at regular time intervals, observing the disappearance of the starting sulfonyl chloride spot.

  • Work-up and Analysis:

    • Once a reaction is deemed complete by TLC (i.e., the starting sulfonyl chloride is no longer visible), quench the reaction mixture with water.

    • Separate the organic layer, wash with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The time taken for complete consumption of the starting material in each reaction provides a direct comparison of their relative reactivity.

Mechanistic Considerations

The reaction of sulfonyl chlorides with amines to form sulfonamides is generally considered to proceed via a nucleophilic substitution mechanism. This can occur through a concerted SN2-type pathway or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.

G cluster_sn2 Concerted (SN2-like) Pathway cluster_add_elim Stepwise (Addition-Elimination) Pathway sn2_start R-SO2Cl + R'-NH2 sn2_ts Transition State sn2_start->sn2_ts sn2_prod R-SO2NHR' + HCl sn2_ts->sn2_prod ae_start R-SO2Cl + R'-NH2 ae_int Trigonal Bipyramidal Intermediate ae_start->ae_int Addition ae_prod R-SO2NHR' + HCl ae_int->ae_prod Elimination

Sources

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-pyrazole-4-sulfonyl Chlorides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of the pyrazole ring, particularly at the C4-position, is a critical strategy for modulating pharmacological activity and exploring structure-activity relationships (SAR). Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds.

The choice of the starting halide—typically an iodide or a bromide—on the pyrazole core is a pivotal decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-iodo-1H-pyrazole-4-sulfonyl chloride versus 4-bromo-1H-pyrazole-4-sulfonyl chloride. We will dissect the fundamental physicochemical properties that govern their reactivity and provide supporting experimental data and detailed protocols for two of the most indispensable transformations in drug development: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Fundamental Principles: The Halogen's Influence

The difference in reactivity between the iodo- and bromo-substituted pyrazoles is not arbitrary; it is rooted in fundamental principles of bond strength, electronics, and sterics. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energy.[2]

  • Carbon-Halogen Bond Strength : The C-I bond is significantly weaker and longer than the C-Br bond. This lower bond dissociation energy means that the oxidative addition of the palladium(0) catalyst—the rate-determining step in many cross-coupling cycles—occurs more readily with the 4-iodo-pyrazole.[2]

  • Electronic Effects : While both bromine and iodine are electron-withdrawing via induction, iodine is more polarizable. This enhanced polarizability can influence the electronic environment of the transition state during the catalytic cycle.

  • Steric Hindrance : The larger van der Waals radius of iodine compared to bromine can introduce greater steric hindrance around the reaction center.[3] However, in the context of oxidative addition, this is often secondary to the dominant effect of bond strength.

The interplay of these factors dictates the choice of catalyst, reaction temperature, and potential side reactions. While 4-iodo-pyrazoles are generally more reactive and allow for milder reaction conditions, they can also be more susceptible to side reactions like dehalogenation.[2] Conversely, 4-bromo-pyrazoles are more stable and often more cost-effective but may require more active catalysts or higher temperatures to achieve comparable results.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n complex1 Oxidative Addition Complex pd0->complex1 Oxidative Addition complex2 Transmetalation Complex complex1->complex2 Transmetalation product_complex Product Complex complex2->product_complex Reductive Elimination product_complex->pd0 product 4-Aryl-Pyrazole (Ar-Ar') product_complex->product aryl_halide 4-Halo-Pyrazole (Ar-X) aryl_halide->complex1 boronic_acid Ar'-B(OH)₂ boronic_acid->complex2 base Base (e.g., K₂CO₃) base->complex2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Data Summary

The following table summarizes representative data comparing the performance of 4-iodo- and 4-bromo-pyrazole sulfonyl chloride derivatives in Suzuki-Miyaura couplings. Yields are illustrative and depend on the specific coupling partners and conditions.

HalideCatalyst SystemBaseTemperatureTimeTypical YieldCommentary
Iodo Pd(PPh₃)₄K₂CO₃80 °C4-8 h85-98%Highly efficient under standard conditions. Ideal for sensitive substrates requiring mild temperatures. [2]
Bromo Pd(dppf)Cl₂K₂CO₃100 °C12-18 h70-90%Good to excellent yields but often requires higher temperatures and longer reaction times. [4][5]
Bromo Pd₂(dba)₃ / SPhosK₃PO₄100 °C8-12 h80-95%Modern, highly active catalyst systems can significantly improve efficiency for bromo-substrates. [6]

Causality Behind Experimental Choices:

  • For 4-Iodo-pyrazoles: The inherent reactivity of the C-I bond allows for the use of classical, less active palladium catalysts like Pd(PPh₃)₄. The reaction proceeds efficiently at lower temperatures, which is advantageous for preserving thermally sensitive functional groups on either coupling partner.

  • For 4-Bromo-pyrazoles: The stronger C-Br bond necessitates either more thermal energy (higher temperature) or a more active catalyst system to facilitate the rate-limiting oxidative addition. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) generate more electron-rich and sterically bulky palladium centers that are more effective at activating C-Br bonds. [6]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Iodo- or 4-Bromo-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for iodo, Pd(dppf)Cl₂ for bromo, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O 4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-halo-pyrazole-4-sulfonyl chloride, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent system via syringe.

  • Stir the reaction mixture at the appropriate temperature (80 °C for iodo, 100-110 °C for bromo) and monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals. [7]The choice of halide can be more nuanced here, as some catalyst systems show a preference for bromides over iodides.

Buchwald_Hartwig_Workflow start Starting Materials: - 4-Halo-Pyrazole - Amine (R₂NH) - Pd Precatalyst - Ligand - Base setup Assemble in Glovebox or under Inert Gas start->setup reaction Heat in Anhydrous Solvent (e.g., Toluene, Dioxane) 80-110 °C, 12-24h setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: 4-Amino-Pyrazole purification->product

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride Purity Assessment

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride, a key building block in modern synthetic chemistry, establishing a robust and reliable analytical method for purity assessment is a critical first step. This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework that ensures the generation of trustworthy and reproducible data. We will also objectively compare the performance of the proposed HPLC method with viable alternatives, providing the scientific rationale to justify its selection.

Part 1: The Analytical Challenge and Proposed HPLC Method

1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is a highly reactive molecule. The sulfonyl chloride moiety is susceptible to hydrolysis, and the pyrazole ring system, while providing a chromophore for UV detection, can also be involved in various degradation pathways.[1] Therefore, the primary analytical challenge is to develop a method that is not only precise and accurate for quantifying the main compound but is also specific enough to separate it from potential process impurities and degradation products. This necessitates a "stability-indicating" method.

Based on the structure—a substituted pyrazole ring suggesting some polarity and the presence of a UV-active chromophore—a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.[2][3]

Proposed RP-HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)A gradient elution is proposed to ensure the separation of early-eluting polar impurities (like the sulfonic acid degradant) and later-eluting non-polar impurities. Formic acid is used to control the pH, ensuring consistent peak shapes and improving the ionization for potential mass spectrometry (MS) coupling.[4]
Gradient Start at 40% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.This gradient profile is a starting point and should be optimized to achieve adequate resolution (>2) between the main peak and its closest eluting impurity.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Detection UV at 237 nmPyrazole derivatives are known to have UV absorbance.[3] A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Column Temp. 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point to ensure efficiency and stability.
Injection Vol. 10 µLThis volume can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase and ensure the solubility and stability of the analyte.

Part 2: A Framework for Method Validation: The Self-Validating System

Method validation is the documented evidence that an analytical procedure is fit for its intended purpose.[6] We will follow the comprehensive guidelines laid out in ICH Q2(R2).[7][8]

Workflow for HPLC Method Development and Validation

HPLC Method Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev1 Initial Parameter Selection (Column, Mobile Phase) Dev2 Forced Degradation Studies Dev1->Dev2 Dev3 Method Optimization (Gradient, Flow Rate) Dev2->Dev3 Val1 Specificity (Peak Purity) Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 Detection & Quantitation Limits (LOD & LOQ) Val4->Val5 Val6 Robustness Val5->Val6 Report Final Validation Report & Routine Use Val6->Report Validation Complete

Sources

Analytical Strategies for High-Throughput LC-MS Screening of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonamide Libraries: A Column Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Pyrazole Sulfonamide Drug Discovery

Sulfonamides derived from pyrazole cores have emerged as privileged scaffolds in modern drug discovery, demonstrating potent efficacy as anti-proliferative agents and non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . In combinatorial chemistry, 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is a highly valued building block. It allows for the rapid parallel synthesis of diverse sulfonamide libraries by reacting with various primary and secondary amines.

However, this specific building block introduces significant analytical challenges during high-throughput Liquid Chromatography-Mass Spectrometry (LC-MS) screening. The cyclopentyl group imparts massive bulk lipophilicity, while the heavy iodine atom at the 3-position is highly polarizable. When screening libraries containing closely related structural isomers (e.g., ortho-, meta-, and para-substituted aniline derivatives), standard analytical methods frequently fail to provide adequate resolution, leading to inaccurate purity assessments and false-positive hit generation.

This guide objectively compares the performance of standard C18 stationary phases against Biphenyl core-shell technologies for the LC-MS analysis of these specific libraries, providing a self-validating protocol for drug development professionals.

Mechanistic Insight: Why C18 Fails and Biphenyl Succeeds

In traditional reversed-phase LC-MS, standard Octadecylsilane (C18) columns rely almost exclusively on hydrophobic (dispersive) interactions. For sulfonamides derived from 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride, the extreme hydrophobicity of the cyclopentyl-iodo-pyrazole core dominates the retention mechanism. Consequently, the subtle structural differences in the variable amine region are effectively "masked," resulting in the co-elution of positional isomers and diastereomers.

The Causality of Biphenyl Superiority: Switching to a Biphenyl stationary phase introduces orthogonal retention mechanisms that are perfectly matched to this pharmacophore :

  • Dipole-Induced Dipole Interactions: The highly polarizable iodine atom at the 3-position of the pyrazole ring interacts strongly with the electron-rich π -cloud of the biphenyl phase.

  • π−π Stacking: The aromatic pyrazole core and any aromatic substituents from the amine library engage in π−π interactions, which are highly sensitive to the planar geometry of the molecule.

  • Shape Selectivity: The rigid biphenyl groups can separate rigid planar isomers from flexible non-planar aliphatic isomers, achieving baseline resolution where C18 yields a single, broad peak.

High-Throughput LC-MS Workflow

LCMS_Workflow Synthesis Library Synthesis (Pyrazole Sulfonyl Chloride + Amines) Quench Reaction Quenching & Filtration (Self-Validating QC Step) Synthesis->Quench Injection Autosampler Injection (1-5 µL Volume) Quench->Injection Separation Chromatographic Separation (Biphenyl vs. C18) Injection->Separation Detection ESI-MS/MS Detection (Positive/Negative Switching) Separation->Detection Analysis Data Processing (Isomer Resolution & Yield) Detection->Analysis

High-throughput LC-MS workflow for pyrazole sulfonamide combinatorial libraries.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following LC-MS protocol is designed as a self-validating system . It incorporates internal controls that automatically flag matrix effects, injection errors, or column degradation.

Protocol A: Library Preparation & System Validation
  • Synthesis: In a 96-well plate, react 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (0.1 M in DCM) with a diverse library of amines (0.12 M) using Pyridine as a base. Incubate at room temperature for 12 hours.

  • Quenching & Internal Standard Addition (Critical Step): Quench the reaction by adding 500 µL of Acetonitrile/Water (50:50 v/v) containing 50 ng/mL of Deuterated Sulfamethoxazole-d4 (Internal Standard, IS) .

    • Causality for Validation: The absolute peak area of the IS must remain within ±15% across all 96 wells. Any deviation instantly identifies matrix-induced ion suppression or autosampler blockages, invalidating that specific well rather than the whole run.

  • Filtration: Pass the quenched mixture through a 0.22 µm PTFE filter plate via positive pressure into a clean 96-well collection plate.

Protocol B: LC-MS/MS Acquisition
  • System Priming: Run three blank injections (Mobile Phase A) to establish a baseline and ensure zero carryover.

  • Chromatography: Inject 2.0 µL of the sample onto a Core-Shell Biphenyl column (50 x 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Elution: Utilize the optimized gradient outlined in Table 2.

  • Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) mode with rapid positive/negative polarity switching (sulfonamides often ionize well in both modes, but ESI- yields cleaner fragmentation for the SO2​ moiety).

Comparative Data Presentation

The quantitative data below summarizes the performance of standard C18 versus Biphenyl columns for a representative 96-well library of 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonamides.

Table 1: Chromatographic Performance Comparison for Isomeric Pyrazole Sulfonamides
Performance MetricStandard Alkyl C18 (1.7 µm)Core-Shell Biphenyl (1.7 µm)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-Dipole
Average Peak Width ( W1/2​ ) 4.2 seconds2.8 seconds
Resolution ( Rs​ ) of Isomeric Amines 0.8 - 1.2 (Severe Co-elution)2.1 - 3.5 (Baseline Resolution)
Signal-to-Noise (S/N) at 10 ng/mL 150:1420:1
Matrix Effect (Ion Suppression) High (Co-eluting impurities)Low (Orthogonal separation)
Carryover (Post-Blank Injection) < 0.5%< 0.1%
Table 2: Optimized LC-MS/MS Parameters for Biphenyl Core-Shell Column
ParameterOptimized Setting / Value
Analytical Column Core-Shell Biphenyl (50 x 2.1 mm, 1.7 µm, 100 Å)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade H2​O
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Profile 5% B to 95% B over 3.0 min, hold at 95% for 0.5 min, re-equilibrate at 5% B for 1.0 min
Ionization Mode ESI Positive/Negative Switching (20 ms polarity switch time)
Capillary Voltage +3.5 kV (Positive) / -3.0 kV (Negative)
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr ( N2​ )

Conclusion

For the high-throughput LC-MS analysis of sulfonamide libraries derived from 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride, standard C18 columns are insufficient due to their inability to resolve structurally similar isomers masked by the highly lipophilic core. Adopting a Biphenyl core-shell stationary phase capitalizes on the polarizability of the iodine atom and the aromaticity of the pyrazole ring, providing orthogonal π−π and dipole-dipole interactions. This results in sharper peaks, baseline resolution of structural isomers, and significantly higher confidence in library purity assessment.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Journal of Medicinal Chemistry[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega[Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Molecules (via NIH PMC)[Link]

  • HALO Biphenyl Column Specifications and Applications Advanced Materials Technology[Link]

1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride vs 1-methyl-3-iodo-1H-pyrazole-4-sulfonyl chloride in drug design

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison for researchers, medicinal chemists, and drug development professionals evaluating pyrazole-based electrophilic building blocks.

Executive Summary

In modern drug discovery, the pyrazole core is a privileged scaffold found in numerous FDA-approved drugs. When designing novel pyrazole sulfonamides—a class of compounds with proven efficacy as anti-diabetic agents, anti-proliferative compounds, and kinase inhibitors—the choice of the starting building block is critical[1][2].

This guide provides a head-to-head comparison of two highly versatile bifunctional building blocks: 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride and 1-Methyl-3-iodo-1H-pyrazole-4-sulfonyl chloride . Both molecules offer a C4-sulfonyl chloride warhead for sulfonamide synthesis and a C3-iodo handle for palladium-catalyzed cross-coupling[3][4]. However, the divergence at the N-1 position (cyclopentyl vs. methyl) fundamentally alters the physicochemical properties, target selectivity, and toxicity profile of the resulting drug candidates.

Structural & Physicochemical Comparison

The substitution at the N-1 position of the pyrazole ring dictates the molecule's interaction with the solvent and the target protein's binding site. Below is a quantitative and qualitative comparison of the two building blocks.

Property / Feature1-Methyl-3-iodo-1H-pyrazole-4-sulfonyl chloride1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride
CAS Number 1855907-05-92171315-01-6
N-1 Substituent Methyl (Small, rigid, minimal steric bulk)Cyclopentyl (Bulky, flexible, high steric bulk)
Lipophilicity (LogP) Lower (Favorable for aqueous solubility)Significantly Higher (Favorable for BBB penetration)
Target Pocket Fit Restricted, shallow binding pocketsDeep, hydrophobic allosteric/orthosteric pockets
Metabolic Liability N-demethylation (generally minor)CYP450-mediated hydroxylation of the cyclopentyl ring
Primary Use Case Fragment-based design, solubility optimizationTarget selectivity enhancement, CNS drug design

Mechanistic Role in Drug Design (Structure-Activity Relationship)

As a Senior Application Scientist, it is crucial to understand why a specific N-1 substituent is chosen during lead optimization. The causality behind these structural choices is rooted in binding thermodynamics and toxicological screening.

The Steric Bulk & Target Selectivity (The Cyclopentyl Advantage): The N-cyclopentyl group provides a large hydrophobic surface area. In the design of highly selective kinase inhibitors (such as JAK1 inhibitors), replacing a smaller N-alkyl group with a cyclopentyl or cyclohexyl ring dramatically improves selectivity over off-targets like JAK2. The bulky cyclopentyl ring exploits specific hydrophobic sub-pockets that smaller methyl groups cannot reach, driving binding affinity through the hydrophobic effect[5]. Furthermore, the increased lipophilicity of the cyclopentyl group enhances blood-brain barrier (BBB) penetration, making it the preferred choice for central nervous system (CNS) targets like PDE9A[6].

Toxicity Profiles (The Methyl Liability): While the N-methyl group is excellent for maintaining low molecular weight and high aqueous solubility, it is not without risks. Recent toxicological studies have demonstrated that certain 1-methyl-1H-pyrazole derivatives can exhibit unexpected acute mammalian toxicity. This toxicity is often linked to the dose-dependent inhibition of mitochondrial respiration[7][8]. Transitioning to a bulkier N-alkyl group like cyclopentyl can disrupt this off-target mitochondrial interaction, rescuing the safety profile of the chemotype.

Experimental Workflows & Protocols

To utilize these building blocks effectively, the synthetic sequence must be carefully planned. Because the C4-sulfonyl chloride is highly reactive and sensitive to hydrolysis, it must be reacted before the C3-iodo group undergoes cross-coupling. Attempting palladium catalysis with an intact sulfonyl chloride will poison the catalyst and degrade the starting material.

Protocol A: Sulfonamide Formation (Targeting C4)

Objective: Convert the sulfonyl chloride to a stable sulfonamide warhead.

  • Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve the pyrazole-4-sulfonyl chloride (1.0 equiv, e.g., 2.57 mmol) in 5 volumes of anhydrous dichloromethane (DCM)[1][9].

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the target amine (1.2 equiv).

  • Base Addition: Dropwise, add N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct without competing with the amine as a nucleophile, preventing the formation of unwanted side products.

  • Reaction: Remove the ice bath and stir at 25–30 °C for 16 hours. Monitor via TLC.

  • Workup: Quench with cold water (10 volumes). Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify via flash column chromatography to yield the 3-iodo-pyrazole-4-sulfonamide.

Protocol B: Suzuki-Miyaura Cross-Coupling (Targeting C3-Iodo)

Objective: Introduce functional diversity at the C3 position via C-C bond formation.

  • Preparation: Charge a Schlenk tube with the 3-iodo-pyrazole-4-sulfonamide intermediate from Protocol A (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Causality: The C3-iodo bond is highly reactive toward oxidative addition by Pd(0)[3][4]. The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base required for the transmetalation step.

  • Reaction: Seal the tube and heat to 90 °C under a nitrogen atmosphere for 8–12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry, and purify via reverse-phase HPLC.

Visualizations of Workflows and Logic

Below are the logical pathways governing the use of these compounds, rendered in Graphviz DOT language.

G A 1-R-3-iodo-1H-pyrazole- 4-sulfonyl chloride B Amine (R'-NH2) DIPEA, DCM, 0°C A->B Step 1 C 3-iodo-pyrazole- 4-sulfonamide B->C D Aryl-B(OH)2 Pd(dppf)Cl2, Base C->D Step 2 E Final 3-Aryl-pyrazole- 4-sulfonamide Drug D->E

Caption: Divergent synthetic workflow for functionalizing 3-iodo-pyrazole-4-sulfonyl chlorides.

SAR Root N-1 Substituent Selection (Methyl vs Cyclopentyl) Methyl N-Methyl (Small, Rigid) Root->Methyl Cyclopentyl N-Cyclopentyl (Bulky, Lipophilic) Root->Cyclopentyl M_Pro Lower LogP Good Aqueous Solubility Methyl->M_Pro M_Con Potential Mitochondrial Toxicity Low BBB Permeability Methyl->M_Con C_Pro Fills Hydrophobic Pockets High Target Selectivity Cyclopentyl->C_Pro C_Con CYP450 Hydroxylation Risk Reduced Solubility Cyclopentyl->C_Con

Caption: Structure-Activity Relationship (SAR) logic tree for N-1 pyrazole substitution.

Conclusion

For early-stage hit-to-lead optimization, 1-Methyl-3-iodo-1H-pyrazole-4-sulfonyl chloride is an excellent starting point due to its low molecular weight and favorable solubility. However, as projects advance toward lead optimization—particularly in oncology or CNS indications where target selectivity and BBB penetration are paramount—1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride often emerges as the superior building block. The cyclopentyl ring effectively anchors the molecule in deep hydrophobic pockets, driving both potency and selectivity while potentially bypassing the mitochondrial toxicity liabilities associated with certain N-methyl pyrazoles.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. National Institutes of Health. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage. Available at:[Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at:[Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at:[Link]

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. Available at:[Link]

  • Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors. ACS Publications. Available at:[Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. Available at:[Link]

Sources

Spectroscopic validation of coupling products from 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Coupling Products from 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl Chloride: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in drug discovery. Pyrazole sulfonamides represent a highly privileged pharmacophore, demonstrating profound efficacy across antidiabetic, anti-inflammatory, and kinase-inhibitory applications[1],[2].

Among the available synthons, 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride stands out as a premier bifunctional scaffold. It offers two orthogonal vectors for derivatization: a highly electrophilic sulfonyl chloride for immediate sulfonamide synthesis, and a 3-iodo group reserved for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira)[3]. This guide objectively compares this scaffold against standard alternatives, details a self-validating coupling protocol, and provides a comprehensive framework for the spectroscopic validation of its products.

Comparative Evaluation: Scaffold Selection

When designing a synthesis campaign, the choice of the sulfonyl chloride dictates not only the efficiency of the initial coupling but also the chemoselectivity and downstream versatility of the resulting product.

Table 1: Comparative Coupling Efficiency and Scaffold Utility

Feature1-Cyclopentyl-3-iodo-1H-pyrazole-4-SO₂Cl1,3,5-Trimethyl-1H-pyrazole-4-SO₂ClBenzenesulfonyl Chloride
Primary Utility Bifunctional (Sulfonylation + Cross-Coupling)Monofunctional (Sulfonylation only)Monofunctional (Basic Sulfonylation)
Steric Hindrance High (Cyclopentyl + Iodo flanking groups)Moderate (Methyl flanking groups)Low (Unsubstituted phenyl ring)
Chemoselectivity Excellent (Sterics prevent over-sulfonylation)GoodModerate (Prone to bis-sulfonylation)
Downstream Potential High (Pd-catalyzed C-I functionalization)Low (Inert C-H/C-CH₃ bonds)Low (Inert C-H bonds)
Spectroscopic Markers Distinctive C-I upfield ¹³C shift (~85 ppm)Overlapping methyl signalsComplex aromatic multiplets

Causality Insight: The steric bulk provided by the cyclopentyl ring and the massive iodine atom effectively shields the reactive sulfonyl center. While this slightly reduces the initial reaction rate compared to benzenesulfonyl chloride, it completely suppresses the formation of bis-sulfonated byproducts when reacting with primary amines, resulting in a cleaner crude profile[4].

Experimental Methodology: Self-Validating Sulfonamide Coupling

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality.

Step-by-Step Protocol:

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target primary or secondary amine (1.05 equiv) in anhydrous dichloromethane (DCM, 10 volumes). Causality: DCM is selected because it provides optimal solubility for both polar amines and the sulfonyl chloride, while its aprotic, non-nucleophilic nature prevents competitive hydrolysis of the electrophile[4].

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 1.5 to 3.0 equiv) to the solution and stir for 5 minutes at 25–30 °C. Causality: DIPEA is a highly sterically hindered, non-nucleophilic base. Unlike triethylamine (TEA), DIPEA prevents the formation of transient, highly reactive sulfene intermediates or quaternary ammonium adducts, thereby maximizing chemoselectivity for the desired sulfonamide[4].

  • Electrophile Addition : Dissolve 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM (5 volumes) and add it dropwise to the reaction mixture. Causality: Dropwise addition controls the exothermic nature of the coupling and maintains a low localized concentration of the electrophile.

  • Reaction : Stir the mixture for 16 hours at room temperature.

  • Quenching & Workup : Add cold water (10 volumes) to the reaction mass and stir vigorously for 10 minutes. Causality: Cold water rapidly hydrolyzes any unreacted sulfonyl chloride into a water-soluble sulfonic acid without cleaving the highly stable sulfonamide bond[4].

  • Extraction : Separate the lower organic layer, dry over anhydrous sodium sulfate, and concentrate under vacuum.

Validation Checkpoint : Spot the crude organic layer on a TLC plate (Hexane/EtOAc). The complete disappearance of the highly non-polar sulfonyl chloride spot and the appearance of a more polar, UV-active sulfonamide spot confirms successful coupling.

Reaction & Validation Workflow

G A 1-Cyclopentyl-3-iodo -1H-pyrazole-4-SO2Cl B Amine + DIPEA in DCM (16h, RT) A->B Coupling C Sulfonamide Product B->C Workup D Spectroscopic Validation (NMR, LC-MS, IR) C->D QC E Downstream Pd-Coupling (C-I Functionalization) D->E Validated

Workflow from sulfonamide coupling to spectroscopic validation and downstream cross-coupling.

Spectroscopic Validation Markers

Validating the structure of the resulting sulfonamide requires a multi-modal spectroscopic approach. The 1-cyclopentyl-3-iodo-1H-pyrazole core provides several highly distinct, unequivocal markers that prevent mischaracterization.

Table 2: Key Spectroscopic Markers and Mechanistic Causality

TechniqueMarker / ShiftMultiplicityAssignment & Causality
¹H NMR 7.90 – 8.20 ppmSinglet (1H)Pyrazole C5-H : Highly deshielded by the strong electron-withdrawing effect of the adjacent sulfonamide group and the aromatic ring current.
¹H NMR 4.50 – 4.90 ppmMultiplet (1H)Cyclopentyl N-CH : Deshielded directly by the electronegative pyrazole N1 atom[5].
¹H NMR 1.60 – 2.20 ppmMultiplets (8H)Cyclopentyl CH₂s : Distinctive aliphatic signature confirming the retention of the lipophilic tail[5].
¹³C NMR 85.0 – 95.0 ppmSingletPyrazole C3 (C-I) : Exhibits a characteristic upfield shift due to the "heavy atom effect" of iodine, which shields the attached carbon[6],[3].
LC-MS [M+H]⁺ (Monoisotopic)Single PeakIodine Isotope Pattern : Because iodine exists as a single stable isotope (¹²⁷I), the mass spectrum will lack the M+2 doublet characteristic of chlorinated or brominated analogs.
FT-IR ~1340 & ~1160 cm⁻¹Sharp BandsSulfonamide S=O : Asymmetric and symmetric stretching vibrations confirming the formation of the sulfonamide linkage[1].

Analytical Insight: When analyzing the ¹³C NMR spectrum, do not mistake the upfield C3 signal (~85-95 ppm) for an aliphatic impurity. This extreme upfield shift is a direct consequence of the diamagnetic shielding generated by the massive electron cloud of the iodine atom[6]. Furthermore, the successful coupling is easily verified in ¹H NMR by the appearance of the exchangeable sulfonamide N-H proton (typically a broad singlet between 5.0 - 8.0 ppm, depending on the solvent and hydrogen bonding).

Conclusion

The 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride scaffold is a masterclass in rational reagent design. By utilizing the optimized DIPEA/DCM protocol, researchers can achieve highly chemoselective sulfonylation. Subsequent validation is made robust by the unique spectroscopic signatures of the cyclopentyl and iodo groups, ensuring absolute structural confidence before advancing the molecule into complex downstream cross-coupling campaigns.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega / National Institutes of Health (PMC). 4

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. 1

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Journal of Medicinal Chemistry. 2

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI Crystals. 6

  • Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease. ACS Publications. 5

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. 3

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, field-proven guidance for the safe and compliant disposal of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Profile Analysis: A Triad of Reactivity

Understanding the disposal requirements for 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride begins with a chemical deconstruction of its functional groups. The molecule's hazards are not monolithic; they are a composite of three distinct structural features, each demanding specific handling considerations.

Functional GroupAssociated HazardsRationale and Implications for Disposal
Sulfonyl Chloride (-SO₂Cl) High Reactivity, Corrosivity. Reacts exothermically, and sometimes violently, with water (including atmospheric moisture), alcohols, and bases to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid[1][2].This is the most acute hazard. The primary disposal goal is the controlled and complete neutralization (quenching) of this group to prevent violent reactions and the release of acidic gases. Never add water directly to bulk sulfonyl chloride[1].
Iodo-pyrazole Core Potential Toxicity, Environmental Persistence. The pyrazole ring system can exhibit inherent biological activity and toxicity[3][4][5]. Organo-iodine compounds can be persistent in the environment and harmful to aquatic life[6][7].Disposal methods must ensure the final waste stream is compliant with regulations for halogenated organic waste. The goal is to convert the compound into a less reactive state and contain it within the proper hazardous waste stream, preventing its release into the environment[8].
Cyclopentyl Group Combustibility. As a hydrocarbon moiety, it contributes to the overall combustibility of the molecule.While not a primary hazard, this informs fire safety precautions and the selection of appropriate spill cleanup materials (i.e., non-combustible absorbents)[9].

Core Principles of Chemical Disposal

Effective chemical disposal is not an afterthought but an integral part of the experimental design. The following principles should govern your approach:

  • Prioritize Neutralization: The immediate danger posed by the sulfonyl chloride group must be addressed first for any residual or unreacted material.

  • Segregate Waste Streams: Never mix incompatible waste types. The neutralized aqueous waste and the halogenated organic waste must be handled separately.

  • Adhere to Institutional and Federal Regulations: All disposal activities must comply with the guidelines set forth by your institution's Environmental Health & Safety (EHS) department, as well as federal regulations from the Environmental Protection Agency (EPA) and safety standards from the Occupational Safety and Health Administration (OSHA)[10][11][12][13].

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling and disposing of this compound. The corrosive and reactive nature of sulfonyl chlorides necessitates robust protection[1].

EquipmentSpecificationRationale
Eye & Face Protection Tightly fitting chemical safety goggles and a full-face shield[1][3].Protects against splashes of the corrosive material and violent reactions during quenching.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect for damage before each use[1].Prevents severe skin burns upon contact.
Body Protection Chemical-resistant lab coat or apron. Fire-resistant clothing is recommended for larger quantities[1][3].Protects skin and clothing from spills and splashes.
Respiratory Protection All handling and disposal steps must be performed in a certified chemical fume hood[1][3].Prevents inhalation of corrosive vapors (HCl, SO₂) that are generated upon reaction with moisture.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating risk.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential staff[1].

  • Isolate & Ventilate: Ensure the spill is contained within a chemical fume hood if possible.

  • Don PPE: Wear the full PPE outlined in Section 3.

  • Absorb: Cover the spill with a dry, inert absorbent material such as sand, soda ash (sodium carbonate), or dry lime[1]. DO NOT use water or combustible materials like paper towels, as this will trigger a violent reaction[1].

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with an inert solvent (e.g., acetone), and place the cloth in the hazardous waste container.

  • Dispose: Treat the sealed container as bulk hazardous waste according to "Protocol B" below.

Disposal Decision Workflow

The appropriate disposal path depends on the quantity of the material. This workflow provides a clear decision-making process.

G start Start: Assess Waste Quantity of 1-Cyclopentyl-3-iodo-1H- pyrazole-4-sulfonyl chloride decision Is the waste a small, residual quantity (e.g., <1g) that can be safely quenched in lab glassware? start->decision protocol_a Follow Protocol A: In-Lab Neutralization decision->protocol_a  Yes protocol_b Follow Protocol B: Bulk Hazardous Waste Accumulation decision->protocol_b  No   end_a Dispose of neutralized aqueous waste per institutional guidelines. protocol_a->end_a end_b Arrange for pickup by EHS/certified waste vendor. protocol_b->end_b

Caption: Disposal workflow for 1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride.

Detailed Disposal Protocols

Protocol A: In-Lab Neutralization of Small Residual Quantities

This procedure is intended only for small amounts of residual material (e.g., residue in a reaction flask). The objective is to safely hydrolyze and neutralize the reactive sulfonyl chloride group.

Causality: This protocol uses a weak base (sodium bicarbonate) in a cold, stirred solution. The cold temperature and slow, dropwise addition are critical for controlling the rate of the exothermic reaction, while the bicarbonate neutralizes the acidic byproducts (HCl and the sulfonic acid) as they form, preventing the release of corrosive vapors[1][9][14].

Materials:

  • Reaction flask containing residual sulfonyl chloride.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Large beaker (at least 10x the volume of the quenching solution).

  • Ice bath.

  • Stir plate and stir bar.

  • pH paper.

  • Appropriate PPE (Section 3).

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, prepare a beaker with a sufficient volume of saturated aqueous sodium bicarbonate solution. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride[1]. Place this beaker in an ice bath and begin stirring.

  • Dilution (Optional but Recommended): If the residue is concentrated, dilute it with a small amount of an inert, water-immiscible solvent (e.g., dichloromethane or ethyl acetate) that was used in your reaction. This helps control the rate of reaction upon addition.

  • Slow Addition: Using a pipette, slowly and dropwise , add the solution containing the sulfonyl chloride to the cold, vigorously stirred sodium bicarbonate solution[1].

  • Observe and Control: Vigorous gas evolution (CO₂) will occur. The rate of addition must be slow enough to prevent excessive foaming and overflow[1]. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside.

  • Ensure Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.

  • Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the pH is stable in the neutral/basic range.

  • Final Waste Segregation: The resulting mixture contains a neutralized aqueous layer and an organic layer.

    • Aqueous Layer: This contains sodium chloride, sodium sulfate, and the sodium salt of 1-cyclopentyl-3-iodo-1H-pyrazole-4-sulfonic acid. Consult your institutional EHS guidelines; in many cases, this neutralized aqueous solution can be disposed of down the drain with copious amounts of water[9].

    • Organic Layer: This contains the solvent and any organic byproducts. It must be transferred to a designated halogenated organic waste container.

Protocol B: Accumulation and Disposal of Bulk Waste

This procedure applies to unreacted starting material, expired reagents, and heavily contaminated materials (e.g., from a spill).

Causality: Direct treatment of bulk quantities is a significant safety hazard. The standard and legally required method is to package the material securely and transfer it to a licensed hazardous waste disposal facility via your institution's EHS office. This ensures it is handled by trained professionals with the appropriate equipment[11][15][16].

Step-by-Step Methodology:

  • Container Selection: Choose a container that is in good condition and compatible with the chemical. A glass bottle with a screw cap is appropriate[10]. Ensure the container is clean and dry.

  • Labeling: The container must be labeled clearly and accurately. According to EPA regulations, the label must include the words "HAZARDOUS WASTE" and the full chemical name: "1-Cyclopentyl-3-iodo-1H-pyrazole-4-sulfonyl chloride"[10][16][17]. Also, include any relevant hazard pictograms (e.g., corrosive, toxic).

  • Secure Closure: Tightly seal the container. Do not leave a funnel in the opening[10].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[10][11]. The storage location should be a well-ventilated, secondary containment area away from incompatible materials (especially water, bases, and oxidizers)[3].

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Complete any required waste pickup forms accurately[10]. Do not move the waste to another lab or accumulation area yourself[17].

By adhering to these detailed procedures, you ensure the safe management of this reactive compound, protecting yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
  • Benchchem. (n.d.). Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • S D FINE-CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE - SD Fine-Chem.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Laboratory Equipment. (2019, June 15).
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  • American Chemical Society. (n.d.).
  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
  • ChemicalBook. (n.d.).
  • Clean Management. (2022, September 13).
  • ACS Publications. (2009, September 3).
  • ECHEMI. (n.d.).
  • KISHIDA CHEMICAL CO., LTD. (2022, February 3).
  • Sigma-Aldrich. (2026, January 6).
  • Synthesis of sulfonyl chloride substr
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Angene Chemical. (2025, March 22). Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-sulfonyl chloride.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business.
  • ECHA. (n.d.).
  • Thermo Fisher Scientific. (2023, August 23). SAFETY DATA SHEET - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride.
  • MDPI. (2026, February 4).
  • Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.
  • Sigma-Aldrich. (2025, November 6).
  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
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